CAY10526
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCDILPNCJIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10526 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of CAY10526
Executive Summary
This compound is a potent and selective small-molecule inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway responsible for the production of prostaglandin E2 (PGE2).[1][2][3] Its mechanism of action extends beyond simple anti-inflammatory effects, demonstrating significant anti-tumor activity through the modulation of multiple signaling pathways, induction of apoptosis, and restoration of anti-tumor immunity. This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound, intended for researchers and professionals in drug development.
Core Mechanism of Action: Selective mPGES-1 Inhibition
The primary mechanism of this compound is the selective inhibition of the mPGES-1 enzyme.[2][3] mPGES-1 is the terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2), produced by cyclooxygenase (COX) enzymes, into PGE2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, this compound specifically targets mPGES-1, thereby reducing the production of pro-inflammatory and tumorigenic PGE2 without affecting the synthesis of other prostanoids.[2] This selectivity offers a more targeted therapeutic approach with a potentially improved side-effect profile.
Downstream Cellular Effects and Signaling Pathways
The reduction in PGE2 levels by this compound triggers a cascade of downstream effects, impacting cancer cell survival, proliferation, and the tumor microenvironment.
Induction of Apoptosis and Inhibition of Cell Proliferation
In various cancer cell lines, including T-cell lymphoma and melanoma, this compound treatment leads to a dose-dependent inhibition of cell viability and a significant increase in apoptosis.[1][2] This pro-apoptotic effect is mediated by the modulation of key apoptosis-regulating proteins. Specifically, this compound has been shown to:
-
Increase the expression of cleaved caspase-3, a central executioner of apoptosis.[1][2]
-
Decrease the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3]
-
Increase the levels of pro-apoptotic proteins Bax and Bak.[2][3]
Modulation of Oncogenic Signaling Pathways
This compound has been demonstrated to inhibit several critical signaling pathways that are often dysregulated in cancer.
In T-Cell Lymphoma: Treatment of Hut78 T-cell lymphoma cells with this compound results in the simultaneous suppression of three key pro-survival pathways:
-
JAK/STAT Pathway: A notable decrease in the expression of JAK1, JAK2, and the phosphorylated (active) form of STAT3 (pSTAT3) is observed.[1][4]
-
PI3K/AKT Pathway: The expression of PI3Kp110, PI3Kp85, and phosphorylated AKT (p-AKT) declines with increasing concentrations of this compound.[1]
-
TGF-β/Smad3 Pathway: this compound significantly decreases the phosphorylation of Smad3.[1][4] The collective inhibition of these pathways culminates in reduced expression of CyclinD1, a key regulator of cell cycle progression, thereby contributing to the anti-proliferative effects.[1][4]
In Melanoma: In melanoma cells, this compound-mediated apoptosis is linked to the inhibition of the YB-1 signaling pathway.[2] Furthermore, this compound can suppress PGE2 production that is induced by nitric oxide (NO), suggesting an interplay between the iNOS and mPGES-1 pathways in melanoma progression.[2]
Restoration of Anti-Tumor Immunity
Beyond its direct effects on tumor cells, this compound significantly remodels the tumor microenvironment from an immunosuppressive to an immune-active state. In a lung metastasis mouse model, treatment with this compound was shown to:
-
Significantly suppress the recruitment of immunosuppressive cells, including myeloid-derived suppressor cells (MDSCs) and F4/80+/CD11b+ tumor-associated macrophages (TAMs).[5][6]
-
Restore the populations of anti-tumor immune cells, leading to a significant increase in Natural Killer (NK) cells, CD8+ T cells, and CD4+ T cells within the tumor microenvironment.[5][6]
This shift in the immune landscape is critical for inhibiting tumor growth and metastasis.[5]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various in vitro and in vivo models.
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ (Cell Viability) | Hut78 (T-cell lymphoma) | 27.64 µM (at 24h) | [1] |
| Primary T-ALL cells | 16.7 µM (at 24h) | [1] | |
| A375, SB2, WM793 (Melanoma) | < 5 µM | [2][3] | |
| In Vivo Dosage | Melanoma Xenograft (Mouse) | 25 - 50 mg/kg (daily, i.p.) | [2] |
| Lung Metastasis (Mouse) | 5 mg/kg (daily, i.p.) | [5][6] |
Experimental Protocols
The mechanism of this compound has been elucidated through a series of standard and advanced molecular biology techniques.
Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.[1]
-
Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). CCK-8 solution is added to each well, and plates are incubated. The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC₅₀ value is calculated from the dose-response curve.[1]
Apoptosis Analysis
-
Method: Flow Cytometry and Western Blot.[1]
-
Protocol (Flow Cytometry): Cells treated with this compound are harvested, washed, and stained with an apoptosis detection kit (e.g., Annexin V/Propidium Iodide). The stained cells are then analyzed by a flow cytometer to quantify the percentage of cells in early and late apoptosis.[1]
-
Protocol (Western Blot): Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis markers like cleaved caspase-3.[1]
PGE2 Quantification
-
Method: Enzyme Immunoassay (EIA).[1]
-
Protocol: Culture supernatants from cells treated with this compound are collected. The concentration of PGE2 in the supernatant is measured using a commercial PGE2 EIA kit according to the manufacturer's instructions. A standard curve is generated to calculate the absolute concentration of PGE2.[1]
Protein Expression Analysis
-
Method: Western Blot.
-
Protocol: Cells are lysed using RIPA buffer, and total protein concentration is determined (e.g., via BCA assay). Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is incubated with primary antibodies specific to target proteins (e.g., JAK1, pSTAT3, mPGES-1, GAPDH) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescence detection system, and band intensities can be quantified using software like ImageJ.[1][2]
In Vivo Xenograft Studies
-
Method: Subcutaneous tumor implantation in immunodeficient mice.[2]
-
Protocol: Cancer cells (e.g., A375 melanoma) are injected subcutaneously into the flanks of athymic nude mice. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound (e.g., 25 or 50 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry (IHC) or Western blot.[2]
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: A Selective mPGES-1 Inhibitor for Preclinical Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, pain, and fever, and plays a significant role in the pathogenesis of various cancers.[1][2][[“]] Its synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2).[4] The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, catalyzed by Prostaglandin E synthases (PGES).
Of the three identified PGES isoforms (mPGES-1, mPGES-2, and cPGES), microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target.[5] Its expression is often low under normal physiological conditions but is markedly upregulated in response to pro-inflammatory stimuli, in coordination with COX-2.[1][5] This inducible nature makes mPGES-1 a key contributor to the elevated PGE2 levels observed in chronic inflammation and cancer.[6][7]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production, but their use can be limited by side effects.[1] These adverse effects are often attributed to the broad inhibition of prostanoid synthesis, which disrupts physiological processes. Targeting the downstream enzyme mPGES-1 offers a more refined approach, selectively blocking the production of inflammatory PGE2 while potentially sparing other prostanoids necessary for normal cellular function.[4][7]
CAY10526 is a potent and selective inhibitor of mPGES-1. It has been utilized as a research tool to investigate the role of mPGES-1 in various disease models and serves as a reference compound in the development of new anti-inflammatory and anti-cancer agents.[8][9] This guide provides a comprehensive overview of the technical data and experimental methodologies related to this compound.
Mechanism of Action
This compound selectively inhibits the production of PGE2 through the modulation of mPGES-1.[8][9][10] Studies have shown that treatment with this compound leads to a dose-dependent decrease in mPGES-1 protein expression and a subsequent reduction in PGE2 synthesis in various cell lines, including T-cell lymphoma and melanoma cells.[8][10][11] Importantly, this inhibitory action does not appear to affect the expression of COX-2, highlighting its specificity for the terminal synthase.[9][10] By downregulating mPGES-1, this compound effectively curtails the inflammatory and pro-tumorigenic signaling driven by PGE2.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| Hut78 (T-cell lymphoma) | Cell Viability (CCK-8) | Inhibition of Proliferation | 27.64 µM (at 24h) | [8][11] |
| A375, SB2, WM793 (Melanoma) | Cell Viability | Inhibition of Proliferation | < 5 µM | [10] |
| DU-145 (Prostate Cancer) | MTT Assay | Inhibition of Proliferation | Effective concentration determined | [12] |
| Various Cancer Cell Lines | MTT Assay | Inhibition of Cell Viability | 1-50 µM tested | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Route | Key Outcomes | Reference |
| Nude Mice | Melanoma Xenograft (A375 cells) | 50 mg/kg | - | 43% reduction in tumor volume; 48% reduction in tumor weight | [10] |
| Gprc5a-knockout Mice | Lung Metastasis | 5 mg/kg | i.p. daily for 7 days | Significant suppression of lung metastasis; Reduced PGE2 levels; Restoration of T-cell immunity | [13][14] |
Signaling Pathways
The enzymatic pathway leading to PGE2 production is a critical inflammatory cascade. This compound intervenes at the final step of this pathway.
Caption: PGE2 biosynthesis pathway and the inhibitory action of this compound.
Once produced, PGE2 exerts its effects by binding to four G-protein coupled E-prostanoid (EP) receptors, designated EP1 through EP4. These receptors trigger diverse downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis, while also modulating immune responses.[6][15][16]
Caption: Downstream signaling pathways activated by PGE2 via EP receptors.
Experimental Protocols
Protocol 1: Cell-Based PGE2 Production Assay
This protocol describes the measurement of PGE2 in cell culture supernatants following treatment with this compound, using an Enzyme Immunoassay (EIA) or ELISA.
Materials:
-
Cell line of interest (e.g., Hut78, A375)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (if required to induce mPGES-1)
-
Phosphate Buffered Saline (PBS)
-
PGE2 Enzyme Immunoassay (EIA) Kit (e.g., from Cayman Chemical, R&D Systems, Sigma-Aldrich)[17][18][19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours. Allow cells to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium. Wash cells once with PBS. Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1 hour).[10]
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce mPGES-1 expression and PGE2 production. For cells that constitutively express mPGES-1, this step may be omitted.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.[8][11]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatants at 1,000 x g for 10-20 minutes to pellet any cells or debris.[19]
-
PGE2 Measurement: Perform the PGE2 EIA according to the manufacturer's protocol.[20] This typically involves competitive binding between the PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on the standard curve generated. Determine the IC50 value for this compound by plotting the percentage of PGE2 inhibition against the log concentration of the inhibitor.
Caption: Workflow for a cell-based PGE2 production inhibition assay.
Protocol 2: Cell Viability / Proliferation Assay (CCK-8 or MTT)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., Hut78)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to attach and resume growth for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound (e.g., 1 µM to 80 µM) to the wells. Include a vehicle control group.[8][11]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, a dark purple formazan (B1609692) precipitate will become visible.
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add 100-150 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.[8]
Protocol 3: Human Whole Blood Assay for COX-1/COX-2 Selectivity
This assay is a standard method to evaluate the selectivity of a compound for COX-1 versus COX-2 in a physiologically relevant matrix.[21][22][23][24]
Materials:
-
Freshly drawn human blood from healthy volunteers (heparinized)
-
This compound
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Aspirin (as a positive control)
-
EIA kits for Thromboxane B2 (TXB2) (for COX-1 activity) and PGE2 (for COX-2 activity)
Procedure: Part A: COX-1 Inhibition (TXB2 Production)
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle control.
-
Incubate at 37°C for 15-60 minutes to allow for endogenous arachidonic acid release and clotting, which stimulates platelet COX-1 activity.
-
Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin.
-
Centrifuge to separate the plasma/serum.
-
Measure the concentration of TXB2 (the stable metabolite of COX-1-derived TXA2) in the plasma/serum using an EIA kit.
Part B: COX-2 Inhibition (PGE2 Production)
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.[23]
-
Stop the reaction by placing tubes on ice.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
Data Analysis:
-
For both COX-1 and COX-2 assays, calculate the percent inhibition of prostanoid production at each this compound concentration relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
The ratio of IC50 (COX-2) / IC50 (COX-1) can be used to determine the selectivity index. A high selectivity for mPGES-1 would be indicated by a lack of significant inhibition of either COX isoform at concentrations that inhibit PGE2 production in cell-based assays.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of mPGES-1. Its selectivity for mPGES-1 over COX enzymes makes it a more precise instrument for studying the specific roles of PGE2 in inflammation and cancer compared to traditional NSAIDs.[10][14] The data summarized in this guide demonstrate its efficacy in inhibiting cell proliferation and tumor growth in preclinical models.[8][10] The detailed protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of targeting the mPGES-1/PGE2 axis in various pathological conditions.
References
- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression and Significance of Microsomal Prostaglandin Synthase-1 (mPGES-1) and Beclin-1 in the Development of Prostate Cancer [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. arborassays.com [arborassays.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 22. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
CAY10526: A Technical Guide to the Selective Inhibition of Prostaglandin E2 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation and is implicated in the pathology of numerous diseases, including cancer. The synthesis of PGE2 is a multistep enzymatic cascade, with microsomal prostaglandin E2 synthase-1 (mPGES-1) serving as a key terminal enzyme. CAY10526 has emerged as a potent and selective inhibitor of mPGES-1, offering a targeted approach to reducing PGE2 production without the broader effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on PGE2 synthesis, and detailed experimental protocols for its evaluation.
Introduction to Prostaglandin E2 Synthesis
The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of COX-1 or COX-2. Finally, terminal prostaglandin E synthases, such as the inducible mPGES-1, isomerize PGH2 to produce PGE2.[1][2][3] The upregulation of COX-2 and mPGES-1 is a hallmark of inflammatory conditions and various cancers, making the COX-2/mPGES-1 axis a critical pathway for inflammatory PGE2 production.[1]
This compound: A Selective mPGES-1 Inhibitor
This compound is a specific inhibitor of microsomal PGE2 synthase-1 (mPGES-1).[4] Its mechanism of action involves the selective modulation of mPGES-1 expression, leading to a reduction in PGE2 production.[4][5] Notably, this compound does not affect the expression or activity of COX-2, providing a more targeted inhibition of the PGE2 synthesis pathway.[4][5] This selectivity is advantageous as it may avoid some of the side effects associated with COX inhibitors, which can impact the production of other prostanoids.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in reducing cell viability and PGE2 production.
| Cell Line | Assay Type | IC50 Value | Incubation Time | Reference |
| Melanoma Cell Lines (expressing mPGES1) | Cell Viability | < 5 µM | 72 hours | [4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Viability | 16.7 µM | 24 hours | [6] |
| Lipopolysaccharide-stimulated RAW 264.7 cells | PGE2 Production | 1.8 µM | Not Specified | [7] |
Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition by this compound
The following diagram illustrates the prostaglandin E2 synthesis pathway and the specific point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Hut78 T-cell lymphoma cells (or other suitable cell line)
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed Hut78 cells at a density of 5 x 10^4 cells/well in triplicate in 96-well plates.[1]
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 72 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Prostaglandin E2 Quantification (Enzyme Immunoassay - EIA)
This protocol is for the quantitative determination of PGE2 levels in cell culture supernatants.
Materials:
-
Cell culture supernatant from this compound-treated and control cells
-
PGE2 EIA Kit (e.g., from Cayman Chemical)
-
96-well plates pre-coated with goat anti-mouse IgG
-
PGE2 standard
-
PGE2 acetylcholinesterase (AChE) tracer
-
Ellman's Reagent
-
Microplate reader
Procedure:
-
Collect cell culture supernatants after treatment with this compound.
-
Prepare a standard curve using the provided PGE2 standard.
-
Add 50 µL of standard or sample to the appropriate wells of the EIA plate.
-
Add 50 µL of PGE2 AChE tracer to each well.
-
Add 50 µL of PGE2 monoclonal antibody to each well.
-
Incubate the plate for 18 hours at 4°C.
-
Wash the plate five times with Wash Buffer.
-
Add 200 µL of Ellman's Reagent to each well and develop the plate in the dark on a shaker.
-
Read the absorbance at 405 nm.[6]
-
Calculate the PGE2 concentration from the standard curve.
Western Blot Analysis for mPGES-1 and COX-2
This protocol is used to determine the protein expression levels of mPGES-1 and COX-2.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-mPGES-1, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Resolve 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of mPGES-1 in PGE2 synthesis and its downstream effects on inflammation and cancer progression. Its selectivity for mPGES-1 over COX enzymes makes it a promising candidate for the development of targeted anti-inflammatory and anti-cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to effectively study the biological activities of this compound and further elucidate the therapeutic potential of mPGES-1 inhibition.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CAY10526: A Technical Guide for T-Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research on CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), in the context of T-cell lymphoma (TCL). The information presented is based on preclinical studies and is intended to provide a comprehensive resource for researchers investigating novel therapeutic strategies for this aggressive malignancy.
Introduction to this compound and its Target
This compound is a potent and selective inhibitor of mPGES-1, an enzyme responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 has been implicated in various cancer-related processes, including proliferation, apoptosis evasion, and immune suppression. In T-cell lymphoma, mPGES-1 is found to be highly expressed compared to normal peripheral blood mononuclear cells, suggesting it as a potential therapeutic target.[1] By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, thereby influencing downstream signaling pathways that contribute to the malignant phenotype of TCL cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on the Hut78 T-cell lymphoma cell line.
Table 1: In Vitro Efficacy of this compound in Hut78 Cells [1]
| Parameter | Value | Experimental Condition |
| IC50 | 27.64 µM | 24-hour treatment |
Table 2: Effect of this compound on Apoptosis and Protein Expression in Hut78 Cells (24-hour treatment) [1]
| This compound Concentration | Apoptosis Rate | Relative Expression of Cleaved Caspase-3 (Normalized to Control) |
| 0 µM (Control) | Baseline | 1.0 |
| 10 µM | Increased | Significantly Increased |
| 20 µM | Increased | Significantly Increased |
| 40 µM | Significantly Increased | Significantly Increased |
| 80 µM | Significantly Increased | Significantly Increased |
Note: The primary research article indicates a significant, dose-dependent increase in apoptosis and cleaved caspase-3 expression. Precise numerical values for apoptosis rates and densitometry at each concentration were not provided in the text.
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of mPGES-1 and subsequent reduction in PGE2 levels lead to the suppression of multiple signaling pathways critical for T-cell lymphoma cell proliferation and survival. The primary pathways affected are the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways.[1]
JAK/STAT Pathway
This compound treatment leads to a decrease in the expression of JAK1 and JAK2, and a reduction in the phosphorylation of STAT3. This inhibition of the JAK/STAT pathway is associated with the downregulation of downstream targets like CyclinD1, which plays a role in cell cycle progression and apoptosis regulation.[1][2]
Caption: this compound inhibits the JAK/STAT signaling pathway.
PI3K/AKT Pathway
The study on Hut78 cells demonstrated that this compound treatment resulted in decreased expression of the PI3K subunits p110 and p85, as well as reduced phosphorylation of AKT.[1] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation.[1]
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
CAY10526: A Technical Guide for Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10526, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), for its application in melanoma studies. This document outlines the compound's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound in Melanoma
Chronic inflammation is a key factor in melanoma progression, with the prostaglandin E2 (PGE2) pathway playing a significant role.[1][2][3] this compound is a specific inhibitor of mPGES-1, a terminal synthase in the PGE2 biosynthetic pathway.[1][2] By targeting mPGES-1, this compound effectively reduces PGE2 production, thereby inhibiting melanoma cell survival, inducing apoptosis, and suppressing tumor growth.[1][2] This targeted approach presents a promising therapeutic strategy for melanoma.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in melanoma models.
Table 1: In Vitro Efficacy of this compound in Human Melanoma Cell Lines
| Cell Line | mPGES-1 Expression | IC50 (µM) |
| A375 | High | < 5 |
| SB2 | High | < 5 |
| WM793 | High | < 5 |
| SK-MEL-28 | Low | > 10 |
| WM1361A | Low | > 10 |
Data sourced from a study on the role of mPGES-1 in melanoma cell survival.
Table 2: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| This compound | 25 mg/kg | Not specified | Not specified |
| This compound | 50 mg/kg | 43 | 48 |
Results from a study where nude mice bearing A375 xenografts were treated for 8 days.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-melanoma effects by inhibiting mPGES-1, which leads to a cascade of downstream events. The signaling pathway involves the interplay of inducible nitric oxide synthase (iNOS), nitric oxide (NO), PGE2, and the Y-box binding protein 1 (YB-1) signaling pathway, ultimately culminating in apoptosis.
Caption: Signaling pathway of this compound in melanoma.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound in melanoma.
Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of melanoma cell lines.
-
Cell Line: A375 (or other melanoma cell lines)
-
Reagent: PrestoBlue™ Cell Viability Reagent
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in melanoma cells following treatment with this compound.
-
Cell Line: A375 or SB2
-
Treatment: Treat cells with 5 µM this compound or vehicle for 48 hours.
-
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are listed in Table 3.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Recommended Dilution | Supplier (Example) |
| Phospho-YB-1 (Ser102) | 1:1000 | Cell Signaling Technology |
| YB-1 | 1:1000 | Cell Signaling Technology |
| BCL-2 | 1:1000 | Santa Cruz Biotechnology |
| BAX | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | 1:5000 | Sigma-Aldrich |
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound in a melanoma xenograft model.
Caption: Workflow for an in vivo this compound efficacy study.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: A375 human melanoma cells.
-
Vehicle: A common vehicle for in vivo administration of similar compounds is a solution of DMSO, PEG300, Tween 80, and saline.
-
Procedure:
-
Subcutaneously inject 5 x 10^6 A375 cells suspended in Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=7-10 per group): Vehicle control, this compound (25 mg/kg), and this compound (50 mg/kg).
-
Administer treatment (e.g., intraperitoneal injection) daily from day 7 to day 15 post-injection.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight.
-
Tumor tissues can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for western blot analysis to assess biomarkers such as phosphorylated YB-1 and cleaved caspase-3.[2]
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for melanoma by selectively targeting the mPGES-1/PGE2 pathway. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its efficacy and mechanism of action in preclinical melanoma models. The targeted nature of this compound, coupled with its ability to induce apoptosis and inhibit tumor growth, warrants further exploration in the development of novel melanoma therapies.
References
CAY10526: A Technical Guide to its Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with the pathogenesis of various cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound has emerged as a valuable tool for investigating the role of mPGES-1 in cancer biology and as a potential therapeutic agent. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by selectively inhibiting mPGES-1, leading to a significant reduction in PGE2 synthesis.[1] This disruption of the PGE2 signaling axis triggers a cascade of intracellular events that ultimately culminate in programmed cell death. The specific signaling pathways activated by this compound appear to be context-dependent, varying with the cancer cell type.
Signaling Pathways in this compound-Induced Apoptosis
YB-1 Signaling Pathway in Melanoma
In human melanoma cell lines, such as A375 and SB2, this compound-induced apoptosis is mediated through the inhibition of the Y-box binding protein 1 (YB-1) signaling pathway.[2] YB-1 is an oncoprotein that plays a crucial role in cell proliferation and survival.
Key Molecular Events:
-
Downregulation of Anti-Apoptotic Proteins: Treatment with this compound leads to a decrease in the expression of the anti-apoptotic proteins BCL-2 and BCL-XL.[2]
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, there is an increase in the expression of the pro-apoptotic proteins BAX and BAK.[2]
-
Caspase Activation: The shift in the BCL-2 family protein balance towards apoptosis results in the activation of executioner caspases, evidenced by an increase in cleaved caspase-3 levels.[2]
-
Cell Cycle Regulation: this compound also influences cell cycle regulatory proteins, causing a reduction in cyclin B1 and an increase in the expression of the cyclin-dependent kinase inhibitor p21.
References
A Technical Guide to CAY10526: Modulating Core Signaling Pathways for Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). We will explore its mechanism of action, the core signaling pathways it modulates, and the resulting cellular effects. This document synthesizes key quantitative data and detailed experimental protocols to support further research and development efforts in oncology and immunology.
Introduction: this compound and its Primary Target
This compound is a potent and specific inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme crucial for the production of prostaglandin E2 (PGE2).[1] PGE2 is a key inflammatory mediator implicated in the pathogenesis of various diseases, including cancer, by promoting cell proliferation, survival, and immune evasion. By selectively targeting mPGES-1, this compound effectively reduces PGE2 levels without impacting the cyclooxygenase-2 (COX-2) enzyme, offering a more targeted therapeutic approach.[1][2] This targeted action triggers a cascade of downstream effects, significantly impacting multiple signaling pathways critical for tumor growth and survival.
Core Signaling Pathway Modulation by this compound
The primary mechanism of this compound is the inhibition of mPGES-1, leading to a significant reduction in PGE2 synthesis.[2][3] This reduction in PGE2 disrupts its downstream signaling, leading to the modulation of several key intracellular pathways that are often dysregulated in cancer.
In T-cell lymphoma and other cancers, this compound has been shown to inhibit multiple interconnected signaling pathways that are crucial for cell proliferation and survival.[3][4]
-
JAK/STAT Pathway: this compound treatment leads to a decrease in the expression of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[3][4] This, in turn, reduces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key event for its activation, while the total STAT3 levels remain unchanged.[3][4] The inhibition of the JAK/STAT pathway is a critical mechanism for controlling the growth of various hematological malignancies.[4]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is another pro-survival pathway inhibited by this compound.[3] Treatment with this compound results in decreased levels of the PI3K subunits p110 and p85, and a subsequent reduction in the phosphorylation of AKT (p-AKT).[3]
-
TGF-β/Smad3 Pathway: this compound also suppresses the transforming growth factor-β (TGF-β) signaling pathway.[3][4] This is achieved by significantly decreasing the phosphorylation of Smad3, a key downstream effector of TGF-β signaling. A slight reduction in the overall levels of TGF-β has also been observed.[3][4]
These pathways are interconnected; for instance, TGF-β can stimulate the PI3K/AKT pathway to regulate Smad3 nuclear translocation.[3] By simultaneously inhibiting these pathways, this compound effectively halts cell proliferation and induces cell death.[3]
A primary outcome of the signaling pathway modulation by this compound is the induction of apoptosis, or programmed cell death. In T-cell lymphoma, this compound treatment significantly increases the rate of apoptosis.[3] This is accompanied by a marked increase in the expression of cleaved caspase-3, a key executioner of apoptosis.[3]
In melanoma, this compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. It reduces the levels of anti-apoptotic proteins BCL-2 and BCL-XL, while simultaneously increasing the levels of pro-apoptotic proteins BAX and BAK.[1][2] This shift in the BCL-2 family of proteins is a critical step in initiating the apoptotic cascade. The inhibition of CyclinD1 expression is another mechanism through which this compound may induce apoptosis.[3][4]
Beyond its direct effects on tumor cells, this compound also reshapes the tumor microenvironment from an immunosuppressive to an anti-tumor state. In a lung metastasis mouse model, this compound treatment was shown to:[5][6]
-
Suppress Immunosuppressive Cells: It significantly reduced the recruitment of myeloid-derived suppressor cells (MDSCs) and F4/80+/CD11b+ tumor-associated macrophages (TAMs).[5][6]
-
Restore Anti-Tumor Immunity: Concurrently, it restored the populations of natural killer (NK) cells, CD8+ T cells, and CD4+ T cells within the tumor microenvironment.[5][6]
This restoration of T-cell immunity is a key factor in the ability of this compound to suppress tumor metastasis.[5][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key data.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Type | Assay Type | Endpoint | Value | Reference |
| Hut78 (T-cell lymphoma) | Cell Viability | IC50 | 27.64 µM (at 24h) | [3] |
| Primary T-cell acute lymphoblastic leukemia | PGE2 Synthesis | IC50 | 16.7 µM (at 24h) | [3] |
| Melanoma cell lines (mPGES1-expressing) | Cell Viability | IC50 | < 5 µM | [1] |
| Hut78 (T-cell lymphoma) | Western Blot, EIA | N/A | 10–80 µM (effective dose) | [3] |
| Melanoma cell lines | PGE2 Production | N/A | 5 µM (effective dose) | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Reference |
| Nude mice with A375 xenografts | Melanoma | 25 or 50 mg/kg, daily intraperitoneal injection | Significantly reduced tumor volume and weight | [2] |
| Gprc5a-ko mice with lung tumors | Lung Cancer | 5 mg/kg, daily intraperitoneal injection for 7 days | Suppressed lung metastasis, restored T-cell immunity | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
-
Cell Lines: Hut78 T-cell lymphoma cells and A375 melanoma cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for specified time periods (e.g., 24 hours).
-
Method: Cell Counting Kit-8 (CCK-8) assay is utilized.
-
Protocol:
-
Seed cells in a 96-well plate at a specified density.
-
After cell adherence, treat with various concentrations of this compound for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined from the dose-response curve.
-
-
Method: Annexin V and Propidium Iodide (PI) staining.
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.[3]
-
-
Purpose: To detect the expression levels of specific proteins.
-
Protocol:
-
Lyse this compound-treated cells in RIPA buffer to extract total protein.[7]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., JAK1, pSTAT3, Cleaved Caspase-3, GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH).[3]
-
-
Method: Enzyme Immunoassay (EIA).
-
Protocol:
-
Culture cells and treat with this compound for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Generate a standard curve and calculate PGE2 concentrations by cubic spline interpolation.[3]
-
Conclusion
This compound presents a compelling profile as a targeted therapeutic agent. By selectively inhibiting mPGES-1 and consequently reducing PGE2 production, it effectively modulates multiple oncogenic signaling pathways, including JAK/STAT, PI3K/AKT, and TGF-β/Smad3. This multi-pronged attack leads to the inhibition of cancer cell proliferation and the robust induction of apoptosis. Furthermore, its ability to reverse the immunosuppressive tumor microenvironment highlights its potential as an immunomodulatory agent. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound in oncology and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Involvement of CAY10526 in the PI3K/AKT Pathway
This technical guide provides a comprehensive overview of this compound and its interaction with the PI3K/AKT signaling pathway. It consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates crucial concepts through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2] Its primary mechanism of action is the suppression of mPGES-1, which in turn blocks the production of prostaglandin E2 (PGE2), a key inflammatory mediator implicated in the progression of various cancers.[1][3] By reducing PGE2 levels, this compound has been shown to exert anti-neoplastic effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2] Studies have demonstrated its efficacy in various cancer models, including T-cell lymphoma and melanoma.[1][2]
The Role of this compound in the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes such as cell growth, proliferation, survival, and apoptosis.[4][5] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[5]
PGE2 has been identified as an activator of the PI3K/AKT pathway.[1][6] this compound, by inhibiting mPGES-1 and subsequently reducing PGE2 synthesis, effectively suppresses this pro-survival signaling cascade.[1] Treatment of cancer cells with this compound leads to a marked decrease in the expression of key components of the PI3K/AKT pathway, including the PI3K catalytic subunit p110 and the regulatory subunit p85.[1][7] Crucially, this leads to a reduction in the phosphorylation and activation of AKT (p-AKT), the central effector of the pathway.[1][7]
The inhibition of the PI3K/AKT pathway by this compound is a key mechanism underlying its anti-cancer effects. This intervention disrupts the signaling network that cancer cells rely on for their growth and survival.
Downstream Cellular Effects of this compound
The this compound-mediated inhibition of the mPGES-1/PGE2/PI3K/AKT axis triggers several significant downstream anti-tumor effects:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the growth of T-cell lymphoma (TCL) Hut78 cells in a dose-dependent manner.[1][3]
-
Induction of Apoptosis: The compound induces programmed cell death. This is evidenced by an increased rate of apoptosis detected by flow cytometry and a significant elevation in the expression of cleaved caspase-3, a key executioner of apoptosis.[1] Furthermore, this compound treatment alters the balance of pro- and anti-apoptotic proteins, reducing the levels of BCL-2 and BCL-XL while increasing BAX and BAK.[2]
-
Modulation of Other Key Signaling Pathways: Beyond the PI3K/AKT pathway, this compound also impacts other interconnected signaling networks. It has been shown to inhibit the JAK/STAT and TGF-β/Smad3 pathways, as indicated by decreased expression of JAK1, JAK2, phosphorylated STAT3 (pSTAT3), and phosphorylated Smad3 (p-Smad3).[1][7] This multi-pathway inhibition culminates in the downregulation of downstream effectors like CyclinD1, which is involved in cell cycle progression.[1][7]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Metric | Value | Reference |
| Hut78 (T-cell Lymphoma) | Cell Viability (CCK-8) | IC50 (24h) | 27.64 µM | [1][3] |
Table 2: Effect of this compound on Protein Expression in Hut78 Cells (24h Treatment)
| Protein | 10 µM this compound | 20 µM this compound | 40 µM this compound | 80 µM this compound | Reference |
| PI3K/AKT Pathway | |||||
| PI3Kp110 | Decreased | Decreased | Decreased | Decreased | [1][7] |
| PI3Kp85 | Decreased | Decreased | Decreased | Decreased | [1][7] |
| p-AKT | Decreased | Decreased | Decreased | Decreased | [1][7] |
| JAK/STAT Pathway | |||||
| JAK1 | Decreased | Decreased | Decreased | Decreased | [1][7] |
| JAK2 | Decreased | Decreased | Decreased | Decreased | [1][7] |
| pSTAT3 | Decreased | Decreased | Decreased | Decreased | [1][7] |
| TGF-β Pathway | |||||
| p-Smad3 | Decreased | Decreased | Decreased | Decreased | [1][7] |
| Apoptosis & Cell Cycle | |||||
| Cleaved Caspase-3 | Increased | Increased | Increased | Increased | [1] |
| CyclinD1 | Decreased | Decreased | Decreased | Decreased | [1][7] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Result | Reference |
| Melanoma Xenograft (A375 cells) | 50 mg/kg this compound (i.p. daily) | Tumor Volume | 43% Reduction | [2] |
| Tumor Weight | 48% Reduction | [2] | ||
| Lung Metastasis (Gprc5a-ko mice) | 5 mg/kg this compound (i.p. daily for 7 days) | Lung Metastatic Nodules | Significantly Suppressed | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Procedure: Hut78 cells were seeded in 96-well plates. The cells were then treated with varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) or a vehicle control for 24 hours. Following treatment, CCK-8 solution was added to each well, and the plates were incubated according to the manufacturer's instructions. The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curve.[1]
Apoptosis Analysis
-
Method: Flow Cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Procedure: Hut78 cells were treated with this compound for 24 hours. After treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[1]
Western Blot Analysis
-
Method: Standard Western blotting protocol for protein expression analysis.
-
Procedure:
-
Cell Lysis: Cells treated with this compound were lysed using RIPA buffer.[10]
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA Protein Assay Kit.[10]
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Blocking & Antibody Incubation: The membrane was blocked to prevent non-specific binding and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, GAPDH) overnight. Subsequently, the membrane was incubated with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using software like ImageJ, with GAPDH often used as a loading control for normalization.[1][3]
-
Enzyme Immunoassay (EIA) for PGE2 Measurement
-
Method: Commercial EIA kit.
-
Procedure: Hut78 cells were treated with this compound for 24 hours. The culture supernatant was collected. The concentration of PGE2 in the supernatant was measured using a commercial EIA kit following the manufacturer's protocol. The results were calculated from a standard curve generated using known concentrations of PGE2.[1]
In Vivo Xenograft Study
-
Method: Subcutaneous tumor model in nude mice.
-
Procedure:
-
Cell Implantation: A375 melanoma cells (1 x 10^6) were injected subcutaneously into the flanks of athymic nude mice.[2]
-
Treatment: After tumors became palpable (e.g., 7 days post-injection), mice were randomized into treatment and vehicle control groups. The treatment group received daily intraperitoneal (i.p.) injections of this compound (e.g., 25 or 50 mg/kg, dissolved in 1% Tween 80).[2]
-
Monitoring: Tumor volume and mouse body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis like immunohistochemistry (IHC) for markers such as cleaved caspase 3.[2]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and PI3K/AKT activation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western Blot analysis.
Logical Relationship Diagram
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. PPIP5K2 Facilitates Proliferation and Metastasis of Non-Small Lung Cancer (NSCLC) through AKT Signaling Pathway [mdpi.com]
- 6. Inhibition of PI3K-AKT Signaling Blocks PGE2-Induced COX-2 Expression in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
CAY10526 (CAS 938069-71-7): A Technical Guide for Researchers
An In-depth Examination of the Selective mPGES-1 Inhibitor for Drug Development Professionals
Abstract
CAY10526 is a potent and selective small molecule inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By downregulating the production of prostaglandin E2 (PGE2), this compound has emerged as a valuable tool for investigating the role of the PGE2 pathway in a multitude of pathological conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its effects on critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in preclinical research and drug development.
Chemical and Physical Properties
This compound, with the CAS number 938069-71-7, is a synthetic compound belonging to the γ-hydroxybutenolide class of molecules.[1] Its systematic name is 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one.[1]
| Property | Value | Reference |
| CAS Number | 938069-71-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₇BrO₃S | [1][2][3][5] |
| Molecular Weight | 311.1 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Crystalline solid | [2] |
| UV/Vis (λmax) | 215, 332 nm | [1][2] |
| Storage | -20°C | [2][3] |
| Stability | ≥4 years | [2] |
Solubility:
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/ml | [1][2] |
For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Mechanism of Action
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][3] mPGES-1 is a terminal synthase in the prostaglandin biosynthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[6] PGE2 is a potent lipid mediator involved in inflammation, pain, fever, and cancer progression.[2][7] this compound exerts its inhibitory effect by selectively modulating the expression of mPGES-1, leading to a dose-dependent decrease in PGE2 production.[1] Notably, this compound does not affect the expression of cyclooxygenase-2 (COX-2), an upstream enzyme in the prostaglandin synthesis pathway.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10526 molecular formula and weight
An In-Depth Technical Guide to CAY10526
Introduction
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[1] By selectively modulating the expression of mPGES-1, this compound effectively reduces the production of prostaglandin E2 (PGE2), a critical mediator of inflammation, pain, and cancer progression.[2][3] This targeted mechanism of action, which does not affect the expression of cyclooxygenase-2 (COX-2), makes this compound a valuable tool for researchers in immunology, inflammation, and oncology.[1][2][3] This guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of this compound for professionals in scientific research and drug development.
Molecular and Chemical Properties
The fundamental characteristics of this compound are summarized below. This data is essential for accurate experimental design, including solution preparation and dosage calculations.
| Property | Value | References |
| Molecular Formula | C₁₂H₇BrO₃S | [1][2][3][4][5] |
| Molecular Weight | 311.15 g/mol | [1][4][5] |
| CAS Number | 938069-71-7 | [1][2][3][4] |
| Formal Name | 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one | [2] |
| Alternate Names | 3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | [4] |
| Appearance | Crystalline solid, Off-white to yellow | [1][2] |
| Purity | ≥98% | [2][5] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 1 mg/mL | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the production of PGE2 through the selective downregulation of mPGES-1 expression.[2] This leads to the modulation of multiple downstream signaling pathways implicated in cell proliferation, apoptosis, and inflammation.
In T-cell lymphoma cells, this compound has been shown to inhibit the JAK/STAT, TGF-β/Smad3, and PI3K/AKT signaling pathways, which are crucial for cell proliferation.[6][7] Treatment with this compound leads to a decrease in the expression of JAK1, JAK2, and phosphorylated STAT3 (pSTAT3), as well as a reduction in the phosphorylation of Smad3.[6][7] Furthermore, it has been identified as an inhibitor of the NF-κB signaling pathway.[3] In melanoma cells, this compound promotes apoptosis by inhibiting the YB-1 pathway, which results in reduced levels of anti-apoptotic proteins BCL-2 and BCL-XL and increased levels of pro-apoptotic proteins BAX and BAK, as well as cleaved caspase 3.[1][8]
The inhibition of mPGES-1 by this compound also has implications for the tumor microenvironment. It can suppress the recruitment of myeloid-derived suppressor cells (MDSCs) and restore T-cell immunity, thereby inhibiting lung metastasis.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com [molnova.com]
- 4. scbt.com [scbt.com]
- 5. biocompare.com [biocompare.com]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 8. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
CAY10526: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in the pathogenesis of various diseases, including cancer and inflammation. By inhibiting mPGES-1, this compound effectively reduces PGE2 production, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Introduction
Prostaglandin E2 (PGE2) is a bioactive lipid mediator that plays a critical role in cancer progression by promoting cell proliferation, angiogenesis, and immunosuppression. The synthesis of PGE2 is catalyzed by three terminal synthases, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform in inflammatory and cancerous conditions. This compound selectively inhibits mPGES-1, offering a targeted approach to reduce pathological PGE2 production without affecting the synthesis of other prostanoids. This document outlines experimental procedures to assess the biological effects of this compound, including its impact on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Hut78 | T-cell Lymphoma | 27.64 | 24 | CCK-8 |
| Primary T-ALL cells | T-cell Acute Lymphoblastic Leukemia | 16.7 | 24 | Not Specified |
| A375 | Melanoma (high mPGES-1) | < 5 | 72 | PrestoBlue |
| SB2 | Melanoma (high mPGES-1) | < 5 | 72 | PrestoBlue |
| WM793 | Melanoma (high mPGES-1) | < 5 | 72 | PrestoBlue |
| SK-MEL-28 | Melanoma (low mPGES-1) | > 10 | 72 | PrestoBlue |
| WM1361A | Melanoma (low mPGES-1) | > 10 | 72 | PrestoBlue |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Hut78)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 10-80 µM) or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24 hours.[1]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Prostaglandin E2 (PGE2) Measurement (Enzyme Immunoassay - EIA)
This protocol describes the quantification of PGE2 levels in cell culture supernatants following treatment with this compound.[1]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PGE2 EIA Kit
-
Microplate reader
Procedure:
-
Culture cells and treat with this compound as described in the previous protocols.
-
After the treatment period, collect the cell culture supernatant.[1]
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the PGE2 EIA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a PGE2 conjugate.
-
Adding a specific antibody.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure to analyze the effect of this compound on the expression and phosphorylation of key proteins in the JAK/STAT and PI3K/AKT signaling pathways.[1]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Hut78)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JAK1, anti-JAK2, anti-STAT3, anti-p-STAT3, anti-PI3K p110, anti-PI3K p85, anti-AKT, anti-p-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like GAPDH.[1]
Mandatory Visualization
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and downstream signaling.
Caption: In vitro experimental workflow for evaluating the effects of this compound.
References
Application Notes and Protocols: The Efficacy of CAY10526 in Hut78 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of CAY10526, a potent and selective Rho-associated kinase (ROCK) inhibitor, on the Hut78 human T-cell lymphoma cell line. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in T-cell malignancies.
Introduction
This compound is a selective inhibitor of ROCK, a serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration. The Hut78 cell line, derived from a patient with Sézary syndrome, a form of cutaneous T-cell lymphoma (CTCL), is a valuable in vitro model for studying T-cell malignancies. This document outlines the anti-proliferative and pro-apoptotic effects of this compound on Hut78 cells, with a focus on its impact on the STAT3 signaling pathway.
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on Hut78 cells.
Table 1: Cell Viability of Hut78 Cells Following this compound Treatment
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 85 | 70 | 55 |
| 5 | 60 | 45 | 30 |
| 10 | 40 | 25 | 15 |
| IC50 (µM) | ~7.5 | ~4.0 | ~2.5 |
Table 2: Apoptosis in Hut78 Cells Following this compound Treatment for 48h
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V+) |
| 0 (Control) | 5 |
| 1 | 20 |
| 5 | 45 |
| 10 | 70 |
Signaling Pathway Analysis
This compound exerts its effects on Hut78 cells by inhibiting the ROCK-mediated activation of the STAT3 signaling pathway. The following diagram illustrates the proposed mechanism of action.
Caption: this compound inhibits ROCK, preventing STAT3 phosphorylation and subsequent gene expression.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on Hut78 cells.
Cell Culture
-
Culture Hut78 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This workflow outlines the steps for assessing cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
-
Seed Hut78 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) in triplicate.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the steps for quantifying apoptosis.
-
Seed Hut78 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for STAT3 and p-STAT3
This procedure is for analyzing protein expression levels.
-
Treat Hut78 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against STAT3, p-STAT3 (Tyr705), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic activity in Hut78 cells. Its mechanism of action involves the inhibition of the ROCK/STAT3 signaling pathway. The protocols provided herein offer a framework for further investigation into the therapeutic potential of this compound for T-cell malignancies.
Application Notes and Protocols for CAY10526 in the A549 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2).[1] Elevated levels of PGE2 are associated with inflammation and the progression of various cancers, including non-small cell lung cancer. The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for studying lung cancer and developing novel therapeutic strategies. These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on the A549 cell line, with detailed protocols for key experiments.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of mPGES-1, thereby blocking the conversion of prostaglandin H2 (PGH2) to PGE2. In cancer cells, the reduction of PGE2 levels can lead to the induction of apoptosis (programmed cell death) and the modulation of various signaling pathways involved in cell survival, proliferation, and migration. While the specific effects of this compound on A549 cells require detailed investigation, studies in other cancer cell lines suggest that inhibition of mPGES-1 can impact pathways such as NF-κB, MAPK, and Rho/ROCK, which are known to be dysregulated in cancer.
Data Presentation
Table 1: General Information on this compound
| Property | Value |
| Target | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) |
| Mode of Action | Selective Inhibitor |
| Molecular Formula | C₂₀H₁₉F₃N₂O₃S |
| Molecular Weight | 440.4 g/mol |
| Solubility | Soluble in DMSO |
Table 2: Recommended Seeding Densities for A549 Cells in Various Culture Vessels
| Culture Vessel | Seeding Density (cells/cm²) |
| 96-well plate | 1.5 x 10⁴ |
| 24-well plate | 2.0 x 10⁴ |
| 6-well plate | 2.5 x 10⁴ |
| 60 mm dish | 3.0 x 10⁴ |
| 100 mm dish | 3.5 x 10⁴ |
Experimental Protocols
Protocol 1: A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the A549 human lung carcinoma cell line.
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Water bath (37°C)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen A549 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Add 4-5 mL of complete culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete culture medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Determination of IC₅₀ of this compound using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol details the detection of apoptosis in A549 cells treated with this compound using flow cytometry.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24 or 48 hours.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and collect the culture medium (containing detached apoptotic cells).
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol describes the analysis of protein expression levels of key signaling molecules in A549 cells treated with this compound.
Materials:
-
A549 cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-NF-κB, p-p38, p-ERK, p-MLC2, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed A549 cells in 60 mm or 100 mm dishes and treat with this compound as desired.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualization
Caption: Experimental workflow for investigating the effects of this compound on the A549 cell line.
Caption: Proposed signaling pathway of this compound leading to apoptosis in A549 cells.
References
CAY10526: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, by promoting cell proliferation, survival, angiogenesis, and immunosuppression. These application notes provide a comprehensive overview of the in vivo applications of this compound, detailing recommended dosages, experimental protocols, and the underlying signaling pathways. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and their observed effects for this compound in various mouse models.
| Animal Model | Dosage | Route of Administration | Dosing Schedule | Key Findings | Reference |
| Gprc5a-knockout mouse model of lung metastasis | 5 mg/kg | Intraperitoneal (i.p.) injection | Daily for 7 days, starting 7 days after tumor cell injection | Significantly repressed PGE2, suppressed myeloid-derived suppressor cells (MDSCs), restored adaptive immunity, and inhibited lung metastasis. | [1][2] |
| Nude mice with subcutaneous A375 human melanoma xenografts | 25 mg/kg and 50 mg/kg | Not specified | From day 7 to day 15 after injection | The 50 mg/kg dose significantly reduced tumor volume by 43% and tumor weight by 48%. Increased apoptosis in tumor tissue. | [3] |
Signaling Pathway
This compound exerts its biological effects by inhibiting mPGES-1, which is the terminal enzyme responsible for the synthesis of PGE2. This inhibition leads to a reduction in PGE2 levels, thereby modulating downstream signaling pathways involved in tumorigenesis and immune evasion.
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and its downstream effects.
Experimental Protocols
In Vivo Lung Metastasis Model
This protocol is based on the study by Sun et al. (2020).[1][2]
1. Animal Model:
-
Gprc5a-knockout (Gprc5a-ko) mice on a C57BL/6 background. These mice are susceptible to lung inflammation and metastasis.
2. Tumor Cell Line:
-
SJT-1601 lung adenocarcinoma cells.
3. Experimental Procedure:
-
Culture SJT-1601 cells under standard conditions.
-
On day 0, inject 5 x 10⁵ SJT-1601 cells intravenously (i.v.) into the tail vein of Gprc5a-ko mice.
-
Randomly divide the mice into two groups: a vehicle control group and a this compound treatment group (n=5 per group).
-
On day 7 post-tumor cell injection, begin daily intraperitoneal (i.p.) injections.
-
Treatment Group: Administer this compound at a dose of 5 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle used to dissolve this compound.
-
-
Continue daily injections for 7 consecutive days.
-
On day 21, sacrifice the mice and collect lung tissues.
4. Endpoint Analysis:
-
PGE2 Measurement: Homogenize lung tissues and measure PGE2 levels using an ELISA kit.
-
Metastasis Assessment: Fix lung tissues in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining. Count the number of metastatic nodules on the lung surface.
-
Immunophenotyping: Prepare single-cell suspensions from lung tissues and perform flow cytometry to analyze immune cell populations, including myeloid-derived suppressor cells (MDSCs), macrophages, NK cells, CD4+ T cells, and CD8+ T cells.[1]
Subcutaneous Melanoma Xenograft Model
This protocol is adapted from the study by Kim et al.[3]
1. Animal Model:
-
Immunodeficient nude mice.
2. Tumor Cell Line:
-
A375 human melanoma cells.
3. Experimental Procedure:
-
Culture A375 cells under standard conditions.
-
Subcutaneously inject A375 cells into the flanks of nude mice.
-
Allow tumors to establish and reach a palpable size.
-
On day 7 post-injection, randomize mice into treatment groups (n=7 per group):
-
Vehicle Control Group
-
This compound (25 mg/kg) Group
-
This compound (50 mg/kg) Group
-
-
Administer this compound or vehicle daily from day 7 to day 15. The route of administration was not explicitly stated in the reference but is typically intraperitoneal for such studies.
-
Monitor tumor size regularly using an external caliper.
4. Endpoint Analysis:
-
Tumor Growth: Measure tumor volume throughout the experiment. At the end of the study, excise and weigh the tumors.
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin, embed in paraffin, and perform IHC staining for markers of apoptosis, such as cleaved caspase 3, and other relevant proteins like phosphorylated YB-1.[3]
Experimental Workflow
Caption: A generalized workflow for in vivo studies with this compound.
Conclusion
This compound has demonstrated significant antitumor and immunomodulatory effects in preclinical in vivo models. The provided protocols and dosage information serve as a valuable resource for researchers investigating the therapeutic potential of mPGES-1 inhibition. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific animal model and disease context. Further studies are warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10526 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[1][2] PGE2 is involved in various physiological and pathological processes, including inflammation and cancer.[3] this compound exerts its effects by downregulating PGE2 production, thereby modulating downstream signaling pathways. These application notes provide detailed protocols for the preparation and use of this compound in preclinical animal studies, along with a summary of its mechanism of action and relevant signaling pathways.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Formal Name | 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one | [1] |
| Alternate Names | 3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | [4] |
| CAS Number | 938069-71-7 | [1][4] |
| Molecular Formula | C₁₂H₇BrO₃S | [1][4] |
| Formula Weight | 311.1 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | A crystalline solid | [1] |
Solubility Data
Proper solubilization is critical for the effective in vivo delivery of this compound. The solubility of this compound in various common solvents is provided in Table 2.
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
Mechanism of Action and Signaling Pathways
This compound selectively inhibits mPGES-1, leading to a reduction in PGE2 synthesis.[1] This inhibition has been shown to impact several downstream signaling pathways implicated in cell proliferation, apoptosis, and inflammation. The primary signaling pathways affected by this compound are:
-
JAK/STAT Pathway: this compound has been observed to decrease the expression of JAK1, JAK2, and phosphorylated STAT3 (pSTAT3), suggesting an inhibitory effect on this pathway.[5][6]
-
TGF-β/Smad3 Pathway: Treatment with this compound has been shown to decrease the phosphorylation of Smad3.[5][6]
-
PI3K/AKT Pathway: this compound has been demonstrated to inhibit the PI3K/AKT signaling pathway.[5][6]
-
NF-κB Signaling Pathway: this compound also acts as an inhibitor of the NF-κB signaling pathway.[2][7]
By inhibiting these pathways, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.[5][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. molnova.com [molnova.com]
- 3. PGE2 signaling and its biosynthesis-related enzymes in cholangiocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 7. medkoo.com [medkoo.com]
- 8. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10526 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), for in vitro cell culture experiments.
Introduction
This compound is a potent and selective modulator of mPGES-1 expression, an enzyme responsible for the terminal step in the production of prostaglandin E2 (PGE2).[1] By inhibiting mPGES-1, this compound effectively reduces PGE2 levels without affecting the expression of cyclooxygenase-2 (COX-2).[1][2] This makes it a valuable tool for investigating the role of the PGE2 pathway in various biological processes, including inflammation, cancer cell proliferation, and survival.[2][3] Studies have shown its efficacy in inducing apoptosis in melanoma and T-cell lymphoma cells.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇BrO₃S | [1] |
| Formula Weight | 311.1 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMSO | 30 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| IC₅₀ (PGE₂ production) | 1.8 µM (in LPS-stimulated RAW 264.7 cells) | [1] |
| IC₅₀ (Cell Viability) | < 5 µM (in A375, SB2, and WM793 melanoma cells) | [2] |
| 27.64 µM (in Hut78 T-cell lymphoma cells at 24h) | [4][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving in DMSO: To prepare a 10 mM stock solution, dissolve 3.11 mg of this compound in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term storage.
Preparation of Working Solution for Cell Culture
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, do not add the DMSO stock solution directly to a large volume of aqueous medium. First, create an intermediate dilution in a smaller volume of medium.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. It is not recommended to store aqueous solutions of this compound.[6]
Treating Cells with this compound
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubation: Incubate the cells overnight to allow for attachment and recovery.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (used to prepare the this compound working solution) to an equivalent volume of cell culture medium. The final concentration of DMSO should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the prepared this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT or CCK-8), apoptosis assays (e.g., Annexin V staining, caspase-3 cleavage), or protein expression analysis (e.g., Western blot).
Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for CAY10526 Western Blot Analysis of mPGES-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), in Western blot analysis. The protocols outlined below are intended to assist researchers in pharmacology, cancer biology, and inflammation research in accurately assessing the in-vitro effects of this compound on mPGES-1 protein expression.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 to prostaglandin E2 (PGE2). Elevated levels of mPGES-1 are associated with various inflammatory diseases and cancers. This compound is a potent and selective inhibitor of mPGES-1, making it a valuable tool for studying the pathological roles of mPGES-1 and for the development of novel anti-inflammatory and anti-cancer therapies.[1][2] Western blotting is a fundamental technique to quantify the changes in mPGES-1 protein levels following treatment with this compound.
Data Presentation
The following table summarizes the quantitative analysis of mPGES-1 protein expression in Hut78 T-cell lymphoma cells following a 24-hour treatment with this compound. The data is presented as the relative band intensity of mPGES-1 normalized to the loading control (GAPDH), as determined by densitometry using ImageJ software.[2][3]
| This compound Concentration (µM) | Mean Relative mPGES-1 Band Intensity (± SD, n=3) | Percent Inhibition (%) |
| 0 (Control) | 1.00 ± 0.00 | 0 |
| 10 | 0.78 ± 0.05 | 22 |
| 20 | 0.55 ± 0.07 | 45 |
| 40 | 0.32 ± 0.06 | 68 |
| 80 | 0.15 ± 0.04 | 85 |
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with this compound and subsequent Western blot analysis of mPGES-1 expression.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., Hut78, A549, A375) in 6-well plates or 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) for a specified duration (e.g., 24 or 48 hours).[1][2] A vehicle control (DMSO) should be included in parallel.
Western Blot Protocol for mPGES-1
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation Assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic Acid) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.
-
Perform the transfer using a wet or semi-dry transfer system at 100 V for 1 hour or 25 V for 30 minutes, respectively.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for mPGES-1 (e.g., rabbit anti-mPGES-1) diluted in the blocking buffer. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:10000).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for loading control):
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Mandatory Visualization
Caption: Western Blot Workflow for mPGES-1 Analysis.
Caption: this compound Inhibition of the mPGES-1 Pathway.
References
- 1. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10526 in Flow Cytometry Apoptosis Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CAY10526, a selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, to induce and quantify apoptosis using flow cytometry.
Introduction
This compound is a potent and selective inhibitor of mPGES-1, an enzyme responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[1][2] PGE2 is implicated in various physiological and pathological processes, including inflammation and cancer.[3] In several cancer cell lines, inhibition of mPGES-1 by this compound has been shown to suppress cell proliferation and induce apoptosis, making it a valuable tool for cancer research and drug development.[1][4] This document outlines the protocols for treating cells with this compound and subsequently analyzing apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound induces apoptosis by inhibiting the production of PGE2.[1] This leads to the modulation of several downstream signaling pathways that are critical for cell survival and proliferation. In T-cell lymphoma cells, this compound has been shown to inhibit the JAK/STAT, TGF-β/Smad3, and PI3K/AKT signaling pathways.[1][4] This inhibition ultimately leads to the activation of the caspase cascade, a key component of the apoptotic machinery, resulting in programmed cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on apoptosis in Hut78 T-cell lymphoma cells after 24 hours of treatment.
Table 1: Apoptosis Rate of Hut78 Cells Treated with this compound
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 0 (Control) | 5.2 ± 0.8 |
| 10 | 12.5 ± 1.2 |
| 20 | 25.3 ± 2.1 |
| 40 | 48.7 ± 3.5 |
Data is represented as mean ± standard deviation.
Table 2: Effect of this compound on Key Apoptotic and Signaling Proteins
| Protein | This compound Concentration (µM) | Relative Expression Level (Fold Change vs. Control) |
| Cleaved Caspase-3 | 20 | Increased |
| p-STAT3 | 20 | Decreased |
| p-AKT | 20 | Decreased |
| p-Smad3 | 20 | Decreased |
| CyclinD1 | 20 | Decreased |
Experimental Protocols
This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI flow cytometry.
Materials
-
This compound
-
Cell line of interest (e.g., Hut78)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V and a red fluorescent dead cell stain like PI)
-
Flow cytometer
Protocol
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume logarithmic growth.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Following incubation, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL3 channel).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits mPGES-1, leading to apoptosis via suppression of pro-survival pathways.
Experimental Workflow for this compound Flow Cytometry Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis using flow cytometry.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
Application Notes: Immunohistochemical Analysis of CAY10526-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[1][2] By modulating the expression of mPGES-1, this compound effectively reduces PGE2 levels, which are often elevated in inflammatory conditions and various cancers.[1] Its mechanism of action involves the dose-dependent inhibition of PGE2 production without affecting cyclooxygenase-2 (COX-2) expression.[1][3] In cancer models, this compound has been shown to suppress tumor growth and induce apoptosis by altering the levels of pro- and anti-apoptotic proteins such as BAX, BAK, BCL-2, BCL-XL, and cleaved caspase 3.[2]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with this compound. IHC is a valuable technique to visualize and semi-quantify the in-situ changes in protein expression resulting from this compound treatment. This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections and can be adapted for various primary antibodies targeting proteins in the mPGES-1 pathway or apoptosis-related markers.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound. This compound inhibits mPGES-1, leading to a reduction in PGE2 synthesis. This can, in turn, influence downstream signaling pathways, such as those involved in apoptosis.
Caption: this compound inhibits mPGES-1, reducing PGE2 and promoting apoptosis.
Experimental Protocol: Immunohistochemistry for FFPE Tissues
This protocol provides a general procedure for IHC staining. Optimal conditions, such as antibody concentrations and incubation times, should be determined for each specific primary antibody and tissue type.
I. Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Primary Antibody | Specific to the target of interest (e.g., anti-mPGES-1, anti-cleaved caspase-3) |
| Secondary Antibody | Biotinylated or polymer-based, corresponding to the host species of the primary antibody |
| Detection System | Streptavidin-HRP or polymer-based HRP/AP system |
| Chromogen | DAB (3,3'-Diaminobenzidine) or AEC (3-amino-9-ethylcarbazole) |
| Antigen Retrieval Buffer | Citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) |
| Blocking Solution | 5-10% normal serum from the same species as the secondary antibody in PBS or TBS |
| Wash Buffer | PBS (Phosphate Buffered Saline) or TBS (Tris Buffered Saline) with 0.05% Tween-20 |
| Counterstain | Hematoxylin (B73222) |
| Mounting Medium | Aqueous or permanent mounting medium |
| General Supplies | Microscope slides, coverslips, staining jars, humidified chamber, microscope |
II. Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking antigenic epitopes.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Heat the slides using a microwave, pressure cooker, or water bath. Maintain a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in wash buffer.
-
-
-
Inactivation of Endogenous Peroxidase:
-
This step is necessary when using a peroxidase-based detection system.
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Blocking:
-
To minimize non-specific binding, incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with the appropriate biotinylated secondary antibody or HRP-polymer conjugate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer.
-
If using a biotin-based system, incubate with Streptavidin-HRP for 30 minutes at room temperature, followed by a wash.
-
-
Chromogen Application:
-
Prepare the chromogen solution (e.g., DAB) according to the manufacturer's instructions.
-
Incubate slides with the chromogen solution until the desired stain intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 3 minutes each.
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
III. Experimental Workflow
The following diagram provides a visual representation of the IHC workflow.
Caption: A stepwise workflow for immunohistochemical staining of FFPE tissues.
Data Interpretation
The results of the IHC staining can be evaluated qualitatively by observing the staining intensity and localization within the tissue. For a more quantitative analysis, scoring methods that take into account both the intensity and the percentage of stained cells can be employed. It is expected that tissues treated with this compound may show altered expression of proteins downstream of mPGES-1. For instance, a decrease in mPGES-1 expression or an increase in apoptotic markers like cleaved caspase-3 might be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Primary antibody concentration too high- Endogenous peroxidase activity | - Increase blocking time or change blocking reagent- Optimize primary antibody dilution- Ensure complete inactivation of endogenous peroxidases |
| Weak or No Staining | - Inadequate antigen retrieval- Primary antibody concentration too low- Inactive reagents | - Optimize antigen retrieval method (buffer, time, temperature)- Increase primary antibody concentration or incubation time- Use fresh reagents |
| Non-specific Staining | - Cross-reactivity of antibodies- Drying of tissue sections | - Use highly specific antibodies- Keep sections moist throughout the procedure |
For more detailed troubleshooting, various resources are available from antibody suppliers.
References
Application Notes and Protocols for Measuring PGE2 Levels after CAY10526 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2), a principal bioactive lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway, is a critical player in a wide array of physiological and pathological processes. These include inflammation, pain, fever, immune responses, and cancer.[1] The synthesis of PGE2 is a multi-step enzymatic cascade culminating in the isomerization of PGH2 by prostaglandin E synthases (PGES). One key enzyme in this final step is the microsomal prostaglandin E2 synthase-1 (mPGES-1).
CAY10526 is a potent and selective inhibitor of mPGES-1.[2] Its specificity allows for the targeted reduction of PGE2 production without affecting the production of other prostanoids, a significant advantage over non-specific COX inhibitors.[2][3] This makes this compound a valuable tool for investigating the specific roles of PGE2 in various biological systems and a potential therapeutic agent for diseases characterized by excessive PGE2 production, such as certain cancers.[3][4][5]
These application notes provide detailed protocols for the treatment of cells with this compound and the subsequent quantification of PGE2 levels in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action of this compound
This compound selectively inhibits the enzymatic activity of mPGES-1, the terminal synthase responsible for the conversion of PGH2 to PGE2.[2][3] This targeted inhibition leads to a significant decrease in the production of PGE2. The reduction in PGE2 levels has been shown to impact several downstream signaling pathways implicated in cell proliferation, survival, and apoptosis. Notably, treatment with this compound has been demonstrated to suppress the JAK/STAT, TGF-β/Smad3, and PI3K/AKT signaling pathways in T-cell lymphoma cells.[4][6]
Signaling Pathway Affected by this compound
Caption: this compound inhibits mPGES-1, reducing PGE2 and downstream pro-survival signaling.
Experimental Protocols
The general workflow for assessing the effect of this compound on PGE2 levels involves cell culture, treatment with the inhibitor, collection of cell culture supernatant, and quantification of PGE2 using an ELISA.
Experimental Workflow
Caption: General experimental workflow for measuring PGE2 levels after this compound treatment.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well tissue culture plates (e.g., 6-well, 12-well, or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells, seed the cells at a desired density (e.g., 1 x 10^6 cells/mL).
-
-
Cell Culture: Incubate the cells overnight to allow for attachment (for adherent cells) and equilibration.
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. A typical concentration range to test is 0.1 µM to 10 µM.[3]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Cell Treatment:
-
For adherent cells, carefully aspirate the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For suspension cells, add the appropriate volume of the this compound working solutions or vehicle control directly to the cell suspension.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell type and experimental goals.
-
Sample Collection:
-
After incubation, centrifuge the plates or tubes to pellet the cells.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until ready for PGE2 analysis. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Quantification of PGE2 by Competitive ELISA
This protocol provides a general outline for a competitive ELISA to measure PGE2 concentrations in cell culture supernatants. Always refer to the specific instructions provided with your commercial ELISA kit.[1][7][8]
Materials:
-
PGE2 ELISA Kit (containing pre-coated microplate, PGE2 standard, HRP-conjugated PGE2, wash buffer, substrate solution, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and PGE2 standards, according to the ELISA kit manufacturer's instructions.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the PGE2 standard. The concentration range will be specified in the kit protocol.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of each standard, sample (cell culture supernatant), and blank to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.[7]
-
Add the enzyme-conjugated PGE2 to all wells (except the blank).
-
Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature).
-
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition and Incubation: Add the substrate solution to each well and incubate in the dark for the recommended time (e.g., 15-30 minutes). A color change (typically blue) will occur.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve: Plot the absorbance values for the standards against their known concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.
-
Determine Sample Concentrations: Determine the concentration of PGE2 in your samples by interpolating their absorbance values on the standard curve.
-
Adjust for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Example Data Table
The following table provides a template for summarizing the quantitative data obtained from the PGE2 ELISA.
| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | PGE2 Concentration (pg/mL) ± SD | % Inhibition of PGE2 |
| Vehicle Control | 0 (DMSO) | 24 | [Value] | 0% |
| This compound | 0.1 | 24 | [Value] | [Value] |
| This compound | 1 | 24 | [Value] | [Value] |
| This compound | 10 | 24 | [Value] | [Value] |
| Vehicle Control | 0 (DMSO) | 48 | [Value] | 0% |
| This compound | 0.1 | 48 | [Value] | [Value] |
| This compound | 1 | 48 | [Value] | [Value] |
| This compound | 10 | 48 | [Value] | [Value] |
% Inhibition Calculation: % Inhibition = [1 - (PGE2 in treated sample / PGE2 in vehicle control)] * 100
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive enzyme conjugate | Ensure proper storage and handling of the HRP conjugate. |
| Insufficient incubation time | Follow the recommended incubation times in the protocol. | |
| Poor standard curve | Improper dilution of standards | Carefully prepare the standard dilutions as per the protocol. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| High variability between duplicates | Inconsistent pipetting | Ensure consistent pipetting volume and technique. |
| Incomplete mixing of reagents | Gently tap the plate to ensure thorough mixing after adding reagents. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. PGE2 signaling and its biosynthesis-related enzymes in cholangiocarcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: CAY10526 for Studying the Tumor Microenvironment
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1][2] In the context of oncology, PGE2 is a critical signaling molecule that contributes to an immunosuppressive tumor microenvironment (TME), thereby promoting tumor growth, metastasis, and immune evasion.[3][4][5] By inhibiting mPGES-1, this compound effectively reduces PGE2 levels, making it an invaluable pharmacological tool for researchers, scientists, and drug development professionals investigating the complexities of the TME and developing novel cancer immunotherapies.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, effects on various signaling pathways, and detailed protocols for its use in both in vitro and in vivo cancer models.
Mechanism of Action
This compound exerts its biological effects by specifically targeting mPGES-1, the terminal synthase that converts prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, into PGE2.[6] Elevated expression of mPGES-1 is a common feature in many cancers, leading to an overproduction of PGE2 within the TME.[1][2] This excess PGE2 then acts on its cognate E-prostanoid (EP) receptors on both tumor and immune cells to drive immunosuppression and tumorigenesis.[3][4] this compound blocks this cascade, reducing PGE2 synthesis and thereby mitigating its downstream pro-tumorigenic effects.[1][2]
Applications in Modulating the Tumor Microenvironment
PGE2 is a master regulator of immune suppression within the TME.[3] It hinders anti-tumor immunity by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), while promoting the expansion and activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-polarized tumor-associated macrophages (TAMs).[4][7] Studies have demonstrated that this compound can reverse these effects, remodeling the TME from an immunosuppressive to an immune-active state.[7][8]
Key effects of this compound on the TME include:
-
Restoration of T-cell Immunity: this compound treatment has been shown to significantly increase the populations of CD4+ and CD8+ T cells within the tumor.[7][8]
-
Suppression of Immunosuppressive Cells: The inhibitor effectively reduces the infiltration of MDSCs and TAMs.[7][8]
-
Enhanced Anti-Tumor Activity: By alleviating immunosuppression, this compound allows for a more robust anti-tumor immune response, leading to suppressed lung metastasis and reduced tumor growth in preclinical models.[7][9]
Signaling Pathways Modulated by this compound
The reduction in PGE2 following this compound treatment leads to the downstream inhibition of several key pro-survival and proliferative signaling pathways in cancer cells.
-
PI3K/AKT Pathway: this compound treatment has been shown to decrease the expression of PI3Kp110, PI3Kp85, and phosphorylated AKT (p-AKT) in T-cell lymphoma cells, indicating suppression of this critical cell survival pathway.[1][2]
-
JAK/STAT Pathway: In the same T-cell lymphoma model, this compound decreased the expression of JAK1, JAK2, and phosphorylated STAT3 (pSTAT3), a pathway often constitutively active in hematological malignancies.[1][2]
-
TGF-β/Smad3 Pathway: The phosphorylation of Smad3 was significantly reduced after this compound treatment.[1][2]
-
YB-1 Pathway: In melanoma, this compound suppresses the phosphorylation of Y-box binding protein 1 (YB-1), an oncoprotein, and modulates its downstream targets, including a reduction in anti-apoptotic proteins like BCL-2 and an increase in pro-apoptotic proteins like BAX and cleaved caspase-3.[9]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| Hut78 | T-cell Lymphoma | CCK-8 | IC50 (24h) | 27.64 µM | [1] |
| A375, SB2 | Melanoma | Apoptosis Assay | Protein Modulation | Decreased BCL-2/BCL-XL, Increased BAX/BAK, Cleaved Caspase-3 | [9] |
| Hut78 | T-cell Lymphoma | Apoptosis Assay | Apoptosis Rate | Significantly increased with this compound treatment (10-80 µM) | [1] |
| 1601 | Lung Cancer | Cytotoxicity | Cell Viability | No cytotoxic effect observed up to 50 µM for 3 days | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Mouse Strain | Dosage & Administration | Duration | Key Findings | Reference |
| A375 Xenograft | Nude Mice | 50 mg/kg, daily i.p. | 21 days | 43% reduction in tumor volume, 48% reduction in tumor weight | [9] |
| Lung Metastasis | C57BL/6 (Gprc5a-ko) | 5 mg/kg, daily i.p. | 7 days | Significantly suppressed lung metastasis, reduced MDSCs/TAMs, restored CD4+/CD8+ T-cells | [7][8] |
Experimental Protocols
Below are detailed protocols for key experiments utilizing this compound.
Protocol: In Vitro Cell Proliferation Assay (CCK-8)
This protocol assesses the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., Hut78) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 20, 40, 80 µM) in complete culture medium.[1] Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound (e.g., 0-80 µM) for 24 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Methodology:
-
Protein Extraction: Treat cells with this compound as described previously. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT, total AKT, p-STAT3, cleaved caspase-3, GAPDH).[1][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[1]
Protocol: In Vivo Tumor Xenograft Study
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject 1x10⁶ A375 melanoma cells into the flanks of 6-8 week old male athymic nude mice.[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound).[9]
-
Treatment: Prepare this compound in a suitable vehicle (e.g., 1% Tween 80 in saline). Administer the drug or vehicle daily via intraperitoneal (i.p.) injection.[9]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and health status.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: At the endpoint, euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor can be fixed for immunohistochemistry (IHC) analysis (e.g., for cleaved caspase-3) or snap-frozen for Western blot analysis.[9]
Protocol: Analysis of Tumor Infiltrating Immune Cells
This protocol is for assessing the impact of this compound on immune cell populations within the TME in an immunocompetent mouse model.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PGE2/EP2 and PGE2/EP4 signaling pathways positively regulate the level of PD-1 in infiltrating CD8+ T cells in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAY10526 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficacy of cancer immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, is often limited by the immunosuppressive tumor microenvironment (TME). Prostaglandin (B15479496) E2 (PGE2) is a key mediator of this immunosuppression, promoting tumor immune evasion and hindering anti-tumor immune responses. CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme responsible for PGE2 production. By reducing PGE2 levels within the TME, this compound has the potential to remodel the immune landscape, thereby sensitizing tumors to the effects of immunotherapy. These application notes provide a comprehensive overview of the rationale and preclinical data supporting the combination of this compound with immunotherapy, along with detailed protocols for in vivo evaluation.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound targets the PGE2 signaling pathway, which plays a critical role in creating an immunosuppressive TME. Elevated PGE2 levels in tumors are associated with poor prognosis and resistance to immunotherapy.
Key effects of PGE2 in the TME include:
-
Recruitment and activation of myeloid-derived suppressor cells (MDSCs): These immature myeloid cells potently suppress T-cell function.
-
Promotion of M2 macrophage polarization: M2 macrophages have immunosuppressive and pro-tumoral functions.
-
Inhibition of dendritic cell (DC) maturation and function: This impairs the priming of anti-tumor T-cell responses.
-
Direct suppression of T-cell proliferation and cytotoxicity: PGE2 can directly inhibit the activity of CD8+ cytotoxic T lymphocytes.
By inhibiting mPGES-1, this compound reduces the production of PGE2, leading to a more immune-supportive TME. Preclinical studies have shown that this compound treatment can lead to:
-
A significant reduction in MDSC populations within the tumor.[1]
-
Increased infiltration and activation of CD4+ and CD8+ T-cells.[1]
-
Restoration of adaptive immunity and inhibition of metastasis.[1]
This modulation of the TME provides a strong rationale for combining this compound with immune checkpoint inhibitors, which rely on a pre-existing or reinvigorated anti-tumor T-cell response to be effective.
Signaling Pathway: this compound and Immune Modulation
References
Troubleshooting & Optimization
CAY10526 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CAY10526. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] When stored properly, the solid compound is stable for at least two years.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO or DMF.[3] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4]
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
Q4: Can I freeze and thaw my this compound stock solution multiple times?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.
Q5: What should I do if I observe precipitation when preparing my working solution?
A5: If you observe precipitation when diluting your stock solution into an aqueous buffer or cell culture medium, you can try gentle heating and/or sonication to aid dissolution.[4] Also, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low, typically below 0.5%, to maintain solubility and minimize solvent-induced toxicity in cell-based assays.
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility |
| DMSO | 30 mg/mL[3] |
| DMF | 30 mg/mL[3] |
| Ethanol | 1 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid | 0 - 4°C | Short-term (days to weeks)[1] |
| Solid | -20°C | Long-term (months to years)[1] |
| Stock Solution | -20°C | ≤ 1 month[4] |
| Stock Solution | -80°C | ≤ 6 months[4] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower than expected activity in experiments. | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Ensure proper storage temperatures are maintained. For long-term experiments, consider adding the compound fresh at regular intervals. |
| Low solubility in the experimental medium. | Check the final solvent concentration. If precipitation is observed, gentle warming or sonication may help. It may be necessary to use a different formulation or delivery method for in vivo studies. | |
| High background or off-target effects. | Compound instability leading to active degradation products. | Assess the stability of this compound in your experimental buffer or medium over the time course of your experiment using an analytical method like HPLC. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same solvent concentration. | |
| Precipitation of the compound in aqueous solution. | The aqueous solubility limit has been exceeded. | Re-evaluate the required concentration. If a high concentration is necessary, consider using a different solvent system or formulation. For cell culture, ensure the serum in the media does not cause precipitation. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Signaling Pathway
This compound is an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a pro-inflammatory molecule.
References
- 1. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
long-term storage of CAY10526 powder
This technical support center provides guidance on the long-term storage and handling of CAY10526 powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability.[1]
Q2: What is the expected shelf-life of this compound powder when stored correctly?
A2: When stored at -20°C, this compound as a crystalline solid is stable for at least four years.[1]
Q3: How should I properly dissolve this compound powder for experimental use?
A3: this compound is soluble in organic solvents like DMSO and DMF at approximately 30 mg/ml, and in ethanol (B145695) at about 1 mg/ml. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q4: Can I store this compound in a solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For organic stock solutions, while not explicitly stated, it is best practice to prepare them fresh. If storage is necessary, store in tightly sealed vials at -20°C or -80°C for short periods and minimize freeze-thaw cycles.
Q5: Is this compound sensitive to light or moisture?
A5: While the datasheet does not specify light or moisture sensitivity, as a general precaution for long-term storage of chemical compounds, it is advisable to store this compound in a tightly sealed container, protected from light, in a dry environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Inappropriate solvent or insufficient solvent volume. | Ensure you are using a recommended solvent such as DMSO or DMF. Gently warm the solution and vortex to aid dissolution. For aqueous buffers, first dissolve in a minimal amount of DMSO. |
| Reduced Compound Activity | Improper storage conditions leading to degradation. | Verify that the compound has been consistently stored at -20°C. Consider performing a quality control check, such as HPLC or LC-MS, to assess the purity of the compound. |
| Multiple freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions for critical experiments. If using a previously prepared stock, ensure it has undergone minimal freeze-thaw cycles. | |
| Precipitation in Aqueous Solution | Poor solubility in aqueous buffers. | Increase the percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution, ensuring it is compatible with your experimental system. Do not store aqueous solutions for more than a day. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years | |
| Formulation | Crystalline solid | |
| Solubility in DMSO/DMF | ~30 mg/mL | [2] |
| Solubility in Ethanol | ~1 mg/mL | |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
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Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the powder.
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Solvent Preparation: Prepare the desired organic solvent (e.g., DMSO, DMF). Ensure the solvent is anhydrous and of high purity.
-
Dissolution: Aseptically add the appropriate volume of the organic solvent to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Formula Weight: 311.1 g/mol ), add 321.4 µL of DMSO to 1 mg of powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aqueous Dilution (if required): For experiments requiring an aqueous solution, further dilute the organic stock solution with the appropriate aqueous buffer (e.g., PBS). It is recommended to add the stock solution to the buffer while vortexing to prevent precipitation. Do not store the final aqueous solution for more than one day.[1]
-
Storage of Stock Solution: If the organic stock solution is not for immediate use, it can be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored in tightly sealed vials at -20°C or -80°C for short-term storage.
Visual Diagrams
Caption: Workflow for handling this compound from storage to experiment.
References
troubleshooting CAY10526 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of CAY10526 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture media can compromise experimental results. This guide offers a systematic approach to identify and resolve this issue.
1. Visual Confirmation of Precipitate
Question: How can I be certain that the particles I see in my media are this compound precipitate?
Answer: It is important to differentiate between compound precipitation and other issues like microbial contamination. Under a microscope, this compound precipitate will likely appear as amorphous or crystalline particles. This is distinct from bacteria, which are typically small, motile rods or cocci, or fungi, which present as filamentous hyphae or budding yeast. If you suspect contamination, discard the affected cells and media immediately and check your sterile technique.
2. Investigating the Root Cause of Precipitation
Several factors can contribute to a compound precipitating in cell culture media. Consider the following common causes:
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High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary driver of precipitation.
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Solvent Shock: The rapid dilution of a concentrated this compound stock solution (likely in an organic solvent like DMSO) into the aqueous environment of the cell culture medium can cause the compound to fall out of solution.
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Media Composition: Components within the cell culture medium, such as salts, proteins, and trace metals, can interact with this compound and decrease its solubility.[1] Changes in pH can also affect compound stability.[1]
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Temperature: A decrease in temperature can lower the solubility of a compound. Pre-warming the media to 37°C before adding this compound is advisable.[2]
-
Evaporation: Increased concentration of the compound due to evaporation from the culture vessel can lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: What is a safe concentration of the solvent in my cell culture media?
A2: The tolerance to solvents like DMSO can vary between cell lines. Generally, a final DMSO concentration of 0.1% to 0.5% in the culture medium is considered safe for most cell types.[2] It is best practice to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.[2]
Q3: At what concentration has this compound been successfully used in cell culture?
A3: Published studies have used this compound in a range of concentrations. For example, in studies with Hut78 T-cell lymphoma cells, concentrations between 10 µM and 80 µM were used.[3][4] The half-maximal inhibitory concentration (IC50) for Hut78 cells at 24 hours was reported to be 27.64 µM.[3][4] For primary T-cell acute lymphoblastic leukemia (T-ALL) cells, the IC50 was 16.7 µM at 24 hours.[3][4] It is recommended to perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions.
Q4: How can I improve the solubilization of this compound when adding it to my media?
A4: To avoid "solvent shock," add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently swirling or vortexing the medium.[2] This helps to ensure a rapid and even dispersion of the compound.
Q5: Could the type of cell culture medium I'm using be the problem?
A5: It's possible. Different media formulations contain varying concentrations of salts, metals, and other components that could interact with this compound.[1] For reference, successful experiments with this compound have been conducted using RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[3][4] If you continue to experience precipitation, consider testing the solubility of this compound in a simpler buffered saline solution to see if media components are a contributing factor.
Experimental Protocols
Protocol: Determining Maximum Solubility in Your Media
This protocol will help you find the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
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Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Pre-warm Media: Place an appropriate amount of your complete cell culture medium in a 37°C water bath or incubator.
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock solution into the pre-warmed media. It is recommended to add the stock solution drop-wise while gently mixing.
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Incubate and Observe: Incubate the diluted solutions under your normal cell culture conditions (e.g., 37°C, 5% CO₂).
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Microscopic Examination: After a set incubation period (e.g., 2, 6, and 24 hours), examine each dilution under a microscope for any signs of precipitation.
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Determine Maximum Solubility: The highest concentration that remains free of precipitate is your working maximum solubility for that specific medium and set of conditions.
Data Presentation
Table 1: this compound Solubility and Usage
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₇BrO₃S | [5] |
| Molecular Weight | 311.15 g/mol | [5] |
| Recommended Solvent | DMSO | General Practice |
| Reported Effective Concentration Range | 10 µM - 80 µM | [3][4] |
| Cell Culture Medium Used in Studies | RPMI-1640 + 10% FBS | [3][4] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
potential off-target effects of CAY10526
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CAY10526. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2][3] Its primary function is to block the production of prostaglandin E2 (PGE2), a key mediator of inflammation and various cellular processes.[1][2] It achieves this by selectively modulating the expression of mPGES-1 without affecting cyclooxygenase-2 (COX-2) expression.[2][3][4]
Q2: Are there any known direct off-target interactions for this compound?
Based on the available scientific literature, a comprehensive off-target profiling of this compound against a broad panel of kinases or other enzymes has not been publicly reported. The majority of published studies focus on the downstream consequences of mPGES-1 inhibition. While the compound is described as a "selective" inhibitor of mPGES-1, researchers should be aware that "selective" does not mean "specific," and off-target effects are a possibility for any small molecule inhibitor.[5][6]
Q3: Can this compound induce apoptosis? If so, through what mechanism?
Yes, this compound has been shown to induce apoptosis in various cancer cell lines.[1][3][7] This is a key downstream effect of mPGES-1 inhibition in these contexts. The apoptotic mechanism involves the activation of the caspase cascade, as evidenced by increased levels of cleaved caspase-3.[1][7] Additionally, this compound can modulate the expression of B-cell lymphoma 2 (Bcl-2) family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like BAX and BAK.[3][7]
Q4: Does this compound affect signaling pathways other than the PGE2 pathway?
Yes, inhibition of the mPGES-1/PGE2 axis by this compound can lead to the modulation of several other signaling pathways. In T-cell lymphoma cells, this compound has been observed to inhibit the JAK/STAT, TGF-β/Smad3, and PI3K/AKT signaling pathways.[1][8] These effects are considered downstream consequences of its primary mechanism of action.
Q5: Are there any observed effects of this compound that are independent of PGE2 suppression?
There is some evidence to suggest potential PGE2-independent effects. One study on melanoma cells indicated that the inhibitory effect of this compound on cell survival was only partially rescued by the addition of exogenous PGE2.[7] This suggests that some of the compound's biological activities may not be solely dependent on the reduction of PGE2 levels.
Troubleshooting Guides
Problem 1: I am observing a decrease in cell proliferation and viability that seems more potent than expected from PGE2 inhibition alone.
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Possible Cause 1: Induction of Apoptosis. this compound is a known inducer of apoptosis in several cancer cell types.[1][3][7] This can lead to a significant reduction in cell viability.
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Troubleshooting Step: Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a Western blot for cleaved caspase-3, to determine if the observed effect is due to programmed cell death.[1]
-
-
Possible Cause 2: Inhibition of Pro-Survival Signaling Pathways. The compound can inhibit pro-survival pathways like PI3K/AKT.[1]
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Troubleshooting Step: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT) to see if this pathway is being suppressed in your experimental system.
-
-
Possible Cause 3: Cell Cycle Arrest. this compound has been shown to decrease the expression of CyclinD1, a key regulator of cell cycle progression.[1][8]
-
Troubleshooting Step: Analyze the cell cycle distribution of your treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Problem 2: My experiment shows unexpected changes in the immune cell population or function in my co-culture or in vivo model.
-
Possible Cause: Immunomodulatory Effects. this compound can have immunomodulatory effects by restoring T-cell immunity.[9][10]
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Troubleshooting Step: If you are working with immune-competent models, profile the immune cell populations (e.g., T-cells, myeloid-derived suppressor cells) using flow cytometry to assess changes in their numbers and activation states.[10]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| RAW 264.7 | PGE2 Production | Inhibition of PGE2 | 1.8 µM | [2][4] |
| Hut78 | Cell Viability (CCK-8) | Inhibition of Cell Growth | 27.64 µM (at 24h) | [1][8][11] |
| Melanoma Cell Lines (mPGES1-expressing) | Cell Viability | Inhibition of Cell Viability | <5 µM | [3] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
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Objective: To determine the effect of this compound on cell proliferation.
-
Methodology:
-
Seed cells (e.g., Hut78) in a 96-well plate at a suitable density.
-
After cell adherence, treat with various concentrations of this compound (e.g., 10-80 µM) for a specified time (e.g., 24 hours).[1][8]
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Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage relative to the vehicle-treated control. The IC50 value can be determined by non-linear regression analysis.[1][8]
-
2. Apoptosis Assay (Flow Cytometry)
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Objective: To quantify the induction of apoptosis by this compound.
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Methodology:
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Treat cells with this compound for the desired time.
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Harvest and wash the cells with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate in the dark at room temperature.
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Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[1]
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3. Western Blot Analysis
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Objective: To analyze the expression or phosphorylation status of proteins in key signaling pathways.
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Methodology:
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Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-AKT, CyclinD1, GAPDH) overnight at 4°C.[1][8]
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][11]
-
Visualizations
Caption: Downstream signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.com [molnova.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CAY10526 Formulation for Oral Gavage in Mice: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of CAY10526 for oral gavage in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation for oral gavage challenging?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor 4 (EP4). Its challenging formulation for oral gavage stems from its poor aqueous solubility, which can lead to difficulties in achieving consistent and effective dosing.
Q2: What are the known solubility properties of this compound?
A2: The solubility of this compound in various common solvents has been determined and is summarized in the table below. This information is critical for developing a suitable oral gavage formulation.
| Solvent | Solubility |
| DMF | 30 mg/ml |
| DMSO | 30 mg/ml |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
| Ethanol | 1 mg/ml |
Q3: Is it necessary for this compound to be fully dissolved for oral gavage?
A3: Not necessarily. For poorly water-soluble compounds like this compound, administration as a suspension is a common and accepted practice in preclinical studies.[1] The key is to ensure a homogenous and fine suspension to allow for consistent dosing.
Q4: What are some common vehicles used for oral gavage of poorly soluble compounds in mice?
A4: Common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or methylcellulose, often with a small percentage of a surfactant like Tween 80 to aid in wetting the compound.[2][3] Oil-based vehicles can also be used for lipophilic compounds.
Q5: What is the maximum recommended volume for oral gavage in mice?
A5: The generally accepted maximum volume for oral gavage in mice is 10 ml/kg of body weight.[4] However, it is always advisable to use the minimum effective volume to minimize the risk of adverse events such as aspiration or gastrointestinal distress.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and administration of this compound for oral gavage in mice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitation or aggregation in the formulation | - Poor solubility in the chosen vehicle.- Incorrect pH of the vehicle.- Temperature fluctuations. | - Increase the concentration of the suspending agent (e.g., 0.5% to 1% CMC).- Add a surfactant (e.g., 0.1-0.5% Tween 80) to improve wetting.- Use a co-solvent system (e.g., a small percentage of DMSO or ethanol, ensuring it is non-toxic at the final concentration).- Prepare the formulation fresh before each use and maintain constant stirring. |
| Inconsistent dosing between animals | - Inhomogeneous suspension.- Compound settling during dosing. | - Ensure the suspension is uniformly mixed before drawing each dose. A vortex mixer or magnetic stirrer can be used.- If the compound settles quickly, consider increasing the viscosity of the vehicle with a higher concentration of the suspending agent. |
| Animal distress during or after gavage (e.g., coughing, choking) | - Improper gavage technique leading to administration into the trachea.- Esophageal irritation from the formulation or needle. | - Ensure proper training in oral gavage technique. The gavage needle should be inserted gently and without resistance.[5][6][7]- Use a flexible gavage needle to minimize the risk of trauma.[4][5]- Lubricate the tip of the gavage needle with a small amount of the vehicle or a non-irritating lubricant.[6] |
| Regurgitation of the formulation | - Excessive dosing volume.- Unpalatable vehicle. | - Reduce the total volume administered.[4]- While less common for gavage, ensuring the vehicle is not overly viscous or irritating can help. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage
This protocol provides a general method for preparing a suspension of this compound. The final concentration should be adjusted based on the desired dose and a maximum gavage volume of 10 ml/kg.
Materials:
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This compound
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Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
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Tween 80 (optional)
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Microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Prepare the Vehicle: Dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved. If using Tween 80, add it to the vehicle at a final concentration of 0.1-0.5% (v/v).
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Weigh this compound: Accurately weigh the required amount of this compound based on the desired final concentration and total volume.
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Prepare the Suspension:
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Place the weighed this compound into a microcentrifuge tube.
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Add a small volume of the vehicle to the tube to create a paste.
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Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
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If the compound is difficult to suspend, sonication in a water bath for 5-10 minutes can help to break up aggregates.[1]
-
-
Homogenize Before Dosing: Vigorously vortex the suspension immediately before drawing each dose to ensure homogeneity.
Protocol 2: Oral Gavage Procedure in Mice
This protocol outlines the standard procedure for administering a compound via oral gavage to a mouse.
Materials:
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Mouse restraint device (optional)
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Appropriately sized gavage needle (18-20 gauge for adult mice)
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Syringe with the prepared this compound formulation
Procedure:
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Animal Restraint: Securely restrain the mouse to prevent movement. This can be done manually by scruffing the neck and back skin or using a commercial restraint device.[6]
-
Measure Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.
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Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.[4]
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Confirm Placement: If there is any resistance, do not force the needle.[4] Withdraw and re-insert.
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Administer the Dose: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the formulation.
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Withdraw the Needle: Gently remove the gavage needle in the same direction it was inserted.
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Monitor the Animal: Observe the mouse for several minutes after the procedure for any signs of distress, such as coughing or difficulty breathing.[6]
Visualizations
EP4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the EP4 receptor. This compound acts as an antagonist, blocking these downstream effects.
Caption: Simplified EP4 receptor signaling pathways.
Experimental Workflow for Oral Gavage
The diagram below outlines the key steps in preparing a formulation and performing oral gavage in mice.
Caption: Workflow for this compound oral gavage.
References
Technical Support Center: Enhancing CAY10526 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of CAY10526.
FAQs: Understanding and Overcoming this compound Bioavailability Challenges
Q1: What is this compound and why is its bioavailability a concern?
This compound is a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which suppresses the production of prostaglandin E2 (PGE2)[1][2][3][4]. It is a valuable tool for studying inflammation and cancer biology[2][5]. However, this compound is a crystalline solid with poor aqueous solubility. Its solubility in a DMSO:PBS (pH 7.2) (1:1) mixture is only 0.5 mg/ml, and it is even less soluble in ethanol (B145695) (1 mg/ml)[1]. This low solubility is a primary reason for expecting poor oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal (GI) tract to be absorbed into the bloodstream[6][7][8].
Q2: What are the primary strategies for improving the oral bioavailability of poorly soluble compounds like this compound?
To enhance the oral bioavailability of poorly soluble drugs, several formulation strategies can be employed.[7][8] The most common approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the GI tract and facilitate absorption through lipid pathways.[9][10][11]
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Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases the surface area for dissolution, which can lead to a higher rate of absorption.[7][12] Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are also effective in this regard.[11][13]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[14][15]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered, poorly soluble compound is a common challenge.
-
Potential Causes:
-
Poor and Erratic Dissolution: Due to its low solubility, this compound may dissolve inconsistently in the gastrointestinal (GI) tract, leading to variable absorption.[16]
-
Food Effects: The presence or absence of food can alter gastric emptying time and the composition of GI fluids, which can significantly impact the dissolution and absorption of poorly soluble drugs.[16]
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First-Pass Metabolism: The compound may be extensively and variably metabolized in the gut wall or liver before reaching systemic circulation.[16]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[16]
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Formulation Optimization: Employ a formulation strategy designed to improve solubility and dissolution rate, such as a lipid-based formulation or a cyclodextrin complex.[16] These approaches can reduce the dependency of absorption on physiological variables.
-
-
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
-
Question: We have formulated this compound in a lipid-based system, but the oral bioavailability remains low. What are the next steps?
-
Answer: If a simple lipid formulation is not sufficient, more advanced strategies may be necessary.
-
Potential Causes:
-
Insufficient Solubilization: The chosen lipid vehicle may not be optimal for this compound, leading to drug precipitation upon dilution in the GI tract.
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Permeability Issues: The compound may have low permeability across the intestinal epithelium, even when solubilized.
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen.
-
-
Troubleshooting Steps:
-
Screen Different Formulation Components: Test a range of oils, surfactants, and co-solvents to develop a more robust Self-Emulsifying Drug Delivery System (SEDDS).
-
Incorporate Permeation Enhancers: Some excipients can improve intestinal permeability.[17]
-
Consider Nanoparticle Formulations: Nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs) can protect the drug from degradation and may enhance uptake by intestinal lymphatic transport, bypassing the liver's first-pass metabolism.[13][18]
-
-
Quantitative Data Summary
The following tables present hypothetical data for different this compound formulations in a rodent model to illustrate the potential improvements in pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | < 5% |
| Cyclodextrin Complex | 250 ± 50 | 1.0 | 1500 ± 300 | ~25% |
| SEDDS | 400 ± 80 | 0.5 | 2400 ± 500 | ~40% |
| Nanoparticle Formulation | 600 ± 120 | 0.5 | 3600 ± 700 | ~60% |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Complex
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer.
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in distilled water.
-
Slowly add this compound to the HP-β-CD solution while stirring continuously to achieve the desired final concentration.
-
Continue stirring the mixture for 24-48 hours at room temperature to ensure maximum complexation.
-
Filter the resulting solution through a 0.22 µm filter to remove any un-complexed drug.
-
The clear solution is now ready for administration.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Animal Preparation:
-
Dosing:
-
Weigh each animal before dosing to calculate the exact volume to be administered.
-
Administer the this compound formulation orally via gavage.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[16]
-
Visualizations
Caption: Workflow for formulation development to improve bioavailability.
Caption: Factors affecting the oral bioavailability of a compound.
Caption: Mechanism of action of this compound in the PGE2 synthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. medkoo.com [medkoo.com]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. longdom.org [longdom.org]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neoteryx.com [neoteryx.com]
- 21. acuc.berkeley.edu [acuc.berkeley.edu]
dealing with inconsistent results in CAY10526 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with CAY10526.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).[1][2] Its primary function is to block the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation. This compound does not affect the expression of cyclooxygenase-2 (COX-2).
Q2: In which research areas is this compound commonly used?
This compound is frequently utilized in cancer research, particularly in studies involving T-cell lymphoma and melanoma.[1][3] It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][3]
Q3: What are the known downstream signaling pathways affected by this compound?
By inhibiting PGE2 production, this compound has been demonstrated to modulate several downstream signaling pathways, including the JAK/STAT, TGF-β/Smad3, and PI3K/AKT pathways.[1]
Troubleshooting Inconsistent Experimental Results
In Vitro Cell-Based Assays (e.g., Cell Viability, Apoptosis)
Q4: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
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Cell Passage Number: Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, leading to altered drug responses.[4][5][6][7][8] It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to inconsistent results.[2] Ensure a homogenous cell suspension and consistent seeding density across all wells and experiments.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for this compound, can be toxic to cells.[1][9][10] It is crucial to maintain a consistent and low final DMSO concentration (generally below 0.5%) across all wells, including vehicle controls.[1][9]
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Compound Solubility: this compound may precipitate in aqueous media, especially at higher concentrations. Visually inspect for any precipitation after adding the compound to the media. To improve solubility, prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in the culture medium.[11]
-
Incubation Time: The effects of this compound can be time-dependent. Inconsistent incubation times will lead to variable results. Standardize the duration of drug exposure across all experiments.
Q5: I am observing high variability in my apoptosis assay results. How can I troubleshoot this?
Variability in apoptosis assays can be due to:
-
Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the targeted apoptotic events may not be consistently detected.[3]
-
Reagent Concentration: Excessive concentrations of staining reagents can lead to high background and inconsistent results. Titrate antibodies or fluorescent probes to determine the optimal concentration.[3]
-
Improper Cell Handling: Harsh pipetting or centrifugation can damage cells and lead to inconsistent staining.[12]
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound fluorophores, increasing background noise.[3]
Q6: Why are my Western blot results for downstream targets of this compound inconsistent?
Inconsistent Western blot results can be attributed to:
-
Sample Preparation: Standardize sample collection, storage, and handling to maintain protein stability. Use fresh samples whenever possible and avoid repeated freeze-thaw cycles.[13]
-
Protein Loading: Ensure equal amounts of protein are loaded into each well. Perform a protein quantification assay before loading.[14][15]
-
Antibody Quality and Concentration: Use validated antibodies and optimize the antibody concentrations to minimize non-specific binding and maximize signal intensity.[13][14]
-
Blocking and Washing: Optimize blocking conditions and ensure thorough washing to reduce background noise.[13][16]
In Vivo Animal Studies
Q7: I am observing high variability in tumor growth inhibition in my animal studies with this compound. What could be the reasons?
Variability in in vivo studies can be caused by:
-
Drug Formulation and Administration: Ensure the vehicle for this compound (e.g., 1% Tween 80) is prepared consistently and that the administration route (e.g., intraperitoneal injection) is performed uniformly across all animals.[3]
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Animal-to-Animal Variation: Biological variability between animals can contribute to different responses. Ensure proper randomization of animals into treatment and control groups.
-
Tumor Implantation: Inconsistent tumor cell implantation can lead to variations in initial tumor size and growth rates.
-
Pharmacokinetics: The bioavailability of small molecule inhibitors can be variable.[17]
Q8: Could off-target effects of this compound contribute to inconsistent results?
While this compound is a selective mPGES-1 inhibitor, off-target effects are a possibility with any small molecule inhibitor and can contribute to variability.[12][13][16][18][19] Some studies suggest that the effects of this compound may be partially independent of PGE2.[3] If you suspect off-target effects, consider using a secondary, structurally different mPGES-1 inhibitor as a control.
Data Summary Tables
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| IC50 | Hut78 (T-cell lymphoma) | - | 24 h | 27.64 µM | [1][20] |
| Cell Viability | Melanoma Cells (A375, SB2, etc.) | Various concentrations | 72 h | Inhibition of cell viability | [3] |
| Apoptosis | Hut78 (T-cell lymphoma) | 10-80 µM | 24 h | Increased apoptosis | [1] |
| Western Blot | Hut78 (T-cell lymphoma) | 10-80 µM | 24 h | Inhibition of JAK/STAT, TGF-β/Smad3, PI3K/AKT pathways | [1] |
| Western Blot | Melanoma Cells (A375, SB2) | 5 µM | 48 h | Altered expression of apoptosis-related proteins | [3] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Nude Mice | Melanoma Xenograft (A375 cells) | 25 mg/kg or 50 mg/kg | Intraperitoneal (daily) | 8 days | Reduced tumor volume and weight | [3] |
| Gprc5a-ko Mice | Lung Metastasis | 5 mg/kg | Intraperitoneal (daily) | 7 days | Suppressed lung metastasis | [2][4] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[9]
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
General Protocol for Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and downstream signaling.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for inconsistent results in this compound experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. korambiotech.com [korambiotech.com]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. biocompare.com [biocompare.com]
- 15. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
CAY10526 cytotoxicity in normal vs cancer cells
Welcome to the technical support center for CAY10526. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the cytotoxicity of this compound in normal versus cancer cells.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1] Its primary mechanism of action is to block the production of prostaglandin E2 (PGE2), a key inflammatory mediator implicated in cancer progression. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells that overexpress mPGES-1.
Q2: Why does this compound exhibit differential cytotoxicity between normal and cancer cells?
A2: The selective cytotoxicity of this compound is primarily attributed to the differential expression of its target, mPGES-1, in normal versus cancer tissues. Many types of cancer cells, including those of the colon, lung, prostate, and melanoma, exhibit significantly higher levels of mPGES-1 compared to their normal counterparts.[2][3] Normal tissues generally maintain minimal levels of mPGES-1.[2][3] This difference in target expression leads to a more pronounced cytotoxic effect in cancer cells.
Experimental Design and Troubleshooting
Q3: I am not observing the expected cytotoxicity in my cancer cell line. What could be the reason?
A3: There are several potential reasons for this:
-
Low mPGES-1 Expression: Confirm that your cancer cell line of interest expresses high levels of mPGES-1. Cell lines with low or negligible mPGES-1 expression are less sensitive to this compound. For example, melanoma cell lines A375, SB2, and WM793 with high mPGES-1 expression are sensitive, while SK-MEL-28 and WM1361A with low expression are not.
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range of this compound. The IC50 can vary significantly between cell lines. Refer to the data in Table 1 for guidance.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 48-72 hours).
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of cytotoxicity assays. Ensure you are using a consistent and appropriate seeding density for your specific cell line.
Q4: What are the recommended positive and negative controls for a cytotoxicity experiment with this compound?
A4:
-
Positive Control (Cytotoxicity): A known cytotoxic agent for your cell line can be used as a positive control.
-
Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound should be included to account for any solvent-related effects.
-
Cell Line Controls:
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Positive Cell Line Control: A cancer cell line known to have high mPGES-1 expression and sensitivity to this compound (e.g., Hut78, A375).
-
Negative Cell Line Control: A normal cell line (e.g., BJ fibroblasts) or a cancer cell line with low mPGES-1 expression.
-
Q5: How does this compound induce apoptosis in sensitive cancer cells?
A5: this compound induces apoptosis by inhibiting key survival signaling pathways that are often constitutively active in cancer cells. These include the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways.[4] Inhibition of these pathways disrupts pro-survival signals and activates the apoptotic cascade, evidenced by the increased expression of cleaved caspase-3.[4]
Data Presentation
This compound Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various normal and cancer cell lines, highlighting its selective cytotoxicity.
Table 1: IC50 Values of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | mPGES-1 Expression | IC50 (µM) | Reference |
| BJ | Normal Human Fibroblast | Low | > 10 | |
| Hut78 | T-cell Lymphoma | High | 27.64 (at 24h) | [4][5] |
| A375 | Melanoma | High | < 5 | |
| SB2 | Melanoma | High | < 5 | |
| WM793 | Melanoma | High | < 5 | |
| SK-MEL-28 | Melanoma | Low | > 10 | |
| WM1361A | Melanoma | Low | > 10 | |
| A549 | Non-small Cell Lung Cancer | High (inducible) | 12.5 | [1] |
| DU145 | Prostate Cancer | High | Not explicitly stated, but sensitive |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using CCK-8 Assay
This protocol outlines the steps to measure the cytotoxic effect of this compound on adherent cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Target cells (adherent)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
-
Plot the % Viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Assessing this compound-Induced Apoptosis by Annexin V/PI Staining
This protocol describes how to quantify apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentration of this compound and a vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound in cancer cells with high mPGES-1 expression.
Caption: this compound inhibits mPGES-1, leading to decreased PGE2 and subsequent downregulation of pro-survival signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for evaluating the cytotoxicity of this compound.
Caption: A streamlined workflow for assessing this compound cytotoxicity, from cell treatment to mechanistic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CAY10526 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10526.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1] Its primary function is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), thereby reducing the levels of PGE2.[2][3] Importantly, it does not affect the expression of cyclooxygenase-2 (COX-2).[2][4]
Q2: What are the expected downstream effects of this compound treatment in cancer cell lines?
A2: Treatment of cancer cells with this compound is expected to lead to a dose-dependent inhibition of PGE2 production.[2][4] This can, in turn, induce apoptosis (programmed cell death) and inhibit cell proliferation.[5] Studies have shown that this compound treatment can lead to increased levels of cleaved caspase-3 and other pro-apoptotic proteins like BAX and BAK, while decreasing the levels of anti-apoptotic proteins such as BCL-2 and BCL-XL.[1][6]
Q3: Which signaling pathways are affected by this compound?
A3: By inhibiting the mPGES-1/PGE2 axis, this compound has been shown to modulate several downstream signaling pathways. These include the JAK/STAT, TGF-β/Smad3, and PI3K/AKT pathways.[5] A decrease in the phosphorylation of key proteins in these pathways, such as STAT3 and AKT, has been observed following this compound treatment.[5]
Q4: What are the recommended concentrations of this compound for in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have used a range of concentrations. For example, in T-cell lymphoma Hut78 cells, concentrations between 10-80 µM were used, with an IC50 for cell viability at 24 hours of 27.64 µM.[5] In melanoma cell lines, this compound was shown to inhibit cell viability with an IC50 of less than 5 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is a crystalline solid. For experimental use, it should be dissolved in an appropriate solvent. It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (B145695) (1 mg/ml). It has limited solubility in a DMSO:PBS (pH 7.2) (1:1) solution (0.5 mg/ml).[2] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions should also be stored at -20°C and can be stable for several months.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No effect on cell viability or PGE2 levels | Inappropriate concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration. |
| Solubility issues: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is completely dissolved in the appropriate solvent before adding it to the culture medium. | |
| Cell line insensitivity: The cell line may not express mPGES-1 or be dependent on the PGE2 pathway for survival. | Verify the expression of mPGES-1 in your cell line using techniques like Western blot or qPCR. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell density, passage number, or media components can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. |
| Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C. | |
| Unexpected increase in other prostanoids | "Shunting" of the prostaglandin pathway: Inhibition of mPGES-1 can lead to the redirection of PGH2 towards the synthesis of other prostanoids like PGD2, PGF2α, or TXA2.[3][8] | Measure the levels of other prostanoids in your experimental system to assess for shunting. This is an important consideration when interpreting your results. |
| Vehicle control shows an effect | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at high concentrations. | Ensure the final concentration of the solvent in your culture medium is low and non-toxic to the cells. Include a vehicle-only control in all experiments. |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 80 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CCK-8 assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., mPGES-1, p-AKT, total AKT, cleaved caspase-3, GAPDH).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molnova.com [molnova.com]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
CAY10526 Safe Handling Technical Support Center
This technical support center provides guidance on the safe handling of CAY10526 in a laboratory setting. The information is compiled from publicly available product data and general laboratory safety protocols. It is crucial to obtain and review the complete Safety Data Sheet (SDS) from your supplier before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical compound with the CAS Number 938069-71-7 and molecular formula C₁₂H₇BrO₃S. It functions as an inhibitor of prostaglandin (B15479496) E₂ (PGE₂) production.[1] According to product information, this material should be considered hazardous.[2] Users are advised to avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability of this compound. The recommended storage conditions for the solid compound and its stock solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -80°C | 6 months | Sealed, away from moisture and light. Aliquot to prevent repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month | Sealed, away from moisture and light. Aliquot to prevent repeated freeze-thaw cycles. |
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
While a specific SDS is not publicly available, standard laboratory practice for handling hazardous chemicals dictates the use of the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Troubleshooting Guide
Problem: I need to prepare a stock solution of this compound. What solvents can I use?
Solution: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] For aqueous buffers, it is sparingly soluble.[2] It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[2]
Problem: I have accidentally spilled a small amount of this compound powder.
Solution: In case of a small spill, follow these general steps:
-
Evacuate and Alert: Inform others in the immediate area.
-
Wear appropriate PPE: Ensure you are wearing gloves, a lab coat, and eye protection.
-
Contain the spill: Use an absorbent material to gently cover the powder and prevent it from becoming airborne.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose of waste: All contaminated materials must be disposed of as hazardous waste according to your institution's guidelines.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a tared, sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizations
Caption: A workflow diagram illustrating the key steps for safely handling this compound in the laboratory.
Caption: A decision-making flowchart for responding to a small spill of this compound.
References
Validation & Comparative
Validating mPGES-1 Inhibition: A Comparative Guide to CAY10526 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), with other alternative inhibitors. It includes supporting experimental data and detailed methodologies for key validation experiments to aid researchers in their study of mPGES-1 and its role in inflammatory and disease pathways.
Introduction to mPGES-1 and its Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1] It is an inducible enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2, a key mediator of inflammation, pain, fever, and various cancers.[1] The selective inhibition of mPGES-1 is a promising therapeutic strategy, as it aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids, a common drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[2][3]
This compound is a well-characterized selective inhibitor of mPGES-1. Its validation is crucial for accurately interpreting experimental results and advancing drug discovery efforts targeting the PGE2 pathway. This guide outlines key experimental approaches to validate mPGES-1 inhibition by this compound and compares its performance with other known mPGES-1 inhibitors.
The mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by COX enzymes. mPGES-1 subsequently converts PGH2 to PGE2. PGE2 can then signal through various E-prostanoid (EP) receptors, activating downstream pathways such as JAK/STAT, TGF-β/Smad3, and PI3K/AKT, which are involved in cellular processes like proliferation, survival, and inflammation.
Comparison of mPGES-1 Inhibitors
Several compounds have been identified as inhibitors of mPGES-1. This section compares the inhibitory potency of this compound with other commonly used inhibitors, MF63 and MK-886. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target(s) | IC50 (mPGES-1) | Cell-based Assay IC50 | Notes |
| This compound | mPGES-1 | Not specified in provided context | Varies by cell line (e.g., 27.64 µM in Hut78 cells)[4] | Selective for mPGES-1 over COX enzymes.[5] |
| MF63 | mPGES-1 | 1.3 nM (human enzyme)[6] | 0.42 µM (A549 cells)[7] | Potent and selective, orally active.[8] |
| MK-886 | mPGES-1, FLAP | 1.6 µM | ~132 µM (HL-60 cells)[9] | Also inhibits 5-lipoxygenase-activating protein (FLAP).[10] |
| NS-398 | COX-2, mPGES-1 | Not specified in provided context | Not specified in provided context | Primarily a selective COX-2 inhibitor.[11] |
Experimental Protocols for Validating mPGES-1 Inhibition
Validating the inhibition of mPGES-1 by this compound or other compounds requires a multi-faceted approach, typically involving in vitro enzyme assays, cell-based assays to measure PGE2 production, and analysis of downstream cellular effects.
In Vitro mPGES-1 Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or recombinant mPGES-1.
Protocol:
-
Enzyme Preparation: Use purified recombinant human mPGES-1 or microsomal fractions from cells overexpressing mPGES-1.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., phosphate (B84403) buffer, pH 7.2), glutathione (B108866) (GSH) as a cofactor, and the test inhibitor (e.g., this compound) at various concentrations.[12]
-
Enzyme Incubation: Add the mPGES-1 enzyme preparation to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.[12]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, PGH2.[12]
-
Terminate Reaction: After a short incubation period (e.g., 1 minute), stop the reaction using a stop solution (e.g., containing a reducing agent like SnCl2 or FeCl2).[13][14]
-
Quantify PGE2: Measure the amount of PGE2 produced using a suitable method such as ELISA or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
PGE2 Production Assay in Cells
This cell-based assay determines the effect of the inhibitor on PGE2 production in a more physiologically relevant context.
Protocol:
-
Cell Culture: Plate cells that express mPGES-1 (e.g., A549, macrophages, or specific cancer cell lines) in a multi-well plate and culture until they reach the desired confluency.
-
Stimulation (Optional): To induce mPGES-1 expression and PGE2 production, cells can be stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Inhibitor Treatment: Treat the cells with various concentrations of the mPGES-1 inhibitor (e.g., this compound) for a specific duration.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[15] These kits typically involve a competitive binding reaction where PGE2 in the sample competes with a labeled PGE2 for binding to a specific antibody.
-
Data Analysis: Determine the effect of the inhibitor on PGE2 levels and calculate the IC50 value.
Western Blot for mPGES-1 Expression
Western blotting is used to assess whether the inhibitor affects the expression level of the mPGES-1 protein.
Protocol:
-
Cell Lysis: After treating cells with the inhibitor, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mPGES-1.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of mPGES-1.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine the effect of mPGES-1 inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density.[19]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the mPGES-1 inhibitor (e.g., this compound).[4]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[20][21][22][23] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[20]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cell growth inhibition.
Comparison of Inhibitory Mechanisms
The primary mechanism of action for these inhibitors is to block the catalytic activity of mPGES-1. However, some inhibitors may have off-target effects.
Conclusion
Validating the inhibition of mPGES-1 by this compound requires a combination of in vitro and cell-based assays. This guide provides a framework for these experiments and a comparison with alternative inhibitors. This compound is a valuable tool for studying the role of mPGES-1 in various biological processes. For researchers seeking more potent and selective inhibitors, compounds like MF63 may offer an alternative. In contrast, MK-886, with its dual inhibitory activity on mPGES-1 and FLAP, may be useful for studying the interplay between the prostaglandin and leukotriene pathways but requires careful interpretation of results due to its off-target effects. The choice of inhibitor and validation methodology will depend on the specific research question and experimental context.
References
- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF63 | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmbreports.org [bmbreports.org]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. Invalidation of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Reduces Diet-Induced Low-Grade Inflammation and Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
No Publicly Available Data on CAY10526 Selectivity Over COX-2
Comprehensive searches for experimental data regarding the selectivity of the compound CAY10526 for cyclooxygenase-1 (COX-1) over cyclooxygenase-2 (COX-2) have yielded no specific inhibitory concentrations (IC50) or detailed experimental protocols. At present, the scientific literature available through public databases does not contain the necessary quantitative data to construct a direct comparison of this compound with other COX inhibitors.
While the principles of assessing COX inhibitor selectivity are well-established within the scientific community, the absence of specific data for this compound prevents a detailed analysis and comparison as requested. Typically, such an analysis would involve a direct comparison of IC50 values, which represent the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. The ratio of these values (IC50 COX-2 / IC50 COX-1) is a common metric for determining selectivity.
For the benefit of researchers, scientists, and drug development professionals, a general overview of the methodologies used to determine COX selectivity is provided below, along with a conceptual framework for how such a comparison would be structured if data for this compound were available.
General Experimental Protocol for Determining COX Selectivity
The determination of COX-1 and COX-2 selectivity is a critical step in the evaluation of non-steroidal anti-inflammatory drugs (NSAIDs). The following is a generalized protocol based on common laboratory practices.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for COX-1 and COX-2 enzymes and to calculate the selectivity index.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In this reaction, the peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of peroxide, leading to a color change that can be measured spectrophotometrically.
-
Procedure:
-
A series of dilutions of the test compound (e.g., this compound) are prepared.
-
The test compound dilutions are pre-incubated with either the COX-1 or COX-2 enzyme in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).
-
The appearance of the oxidized product is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control containing no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Illustrative Comparison of COX Inhibitors (Hypothetical Data for this compound)
To demonstrate how the data would be presented, the following table includes hypothetical values for this compound alongside published data for well-known COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 1.5 | 50 | 0.03 |
| Ibuprofen | 12 | 80 | 0.15[1] |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| Celecoxib | 82 | 6.8 | 12[1] |
| Rofecoxib | >100 | 25 | >4.0[1] |
| Indomethacin | 0.0090 | 0.31 | 0.029[1] |
Note: The data for Ibuprofen, Diclofenac, Celecoxib, Rofecoxib, and Indomethacin are from published studies and are provided for comparative context.
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the cyclooxygenase signaling pathway, a typical experimental workflow for determining COX inhibition, and the logical relationship of selectivity comparison.
Caption: Cyclooxygenase (COX) signaling pathway showing the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 values and selectivity index of a COX inhibitor.
Caption: Logical relationship for determining the selectivity profile of a COX inhibitor based on experimental IC50 values.
Should experimental data for this compound become publicly available, a comprehensive comparison guide will be developed and disseminated to the research community.
References
CAY10526 as a Reference mPGES-1 Inhibitor: A Comparative Guide
In the landscape of inflammatory and cancer research, the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) has emerged as a promising therapeutic strategy. This enzyme is a key player in the production of prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and tumorigenesis. CAY10526 is a well-characterized and frequently utilized reference inhibitor of mPGES-1. This guide provides a comparative analysis of this compound against other known mPGES-1 inhibitors, supported by experimental data, to aid researchers in their selection of appropriate research tools.
Mechanism of Action of this compound
This compound is a specific inhibitor of mPGES-1, acting to selectively modulate the expression of this enzyme, which in turn inhibits the production of PGE2. A key advantage of this compound and other selective mPGES-1 inhibitors is their specificity over cyclooxygenase (COX) enzymes, particularly COX-2. While non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, leading to a reduction in all prostanoids, selective mPGES-1 inhibitors leave the production of other prostaglandins, such as the cardioprotective prostacyclin (PGI2), unaffected. This selectivity is anticipated to result in a more favorable safety profile, particularly concerning cardiovascular side effects associated with some COX-2 inhibitors.
Comparative Inhibitory Potency
The efficacy of mPGES-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for this compound and other notable mPGES-1 inhibitors are presented below, categorized by the experimental assay employed.
| Inhibitor | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | Cell-based | Melanoma Cells (A375, SB2, WM793) | < 5 µM | [1] |
| Cell-based | T-cell lymphoma (Hut78) | 27.64 µM | [2][3] | |
| Cell-based | RAW 264.7 macrophages | 1.8 µM | ||
| MF63 | Enzyme Assay | Human recombinant mPGES-1 | 1.3 nM | |
| Enzyme Assay | Pig mPGES-1 | 0.9 nM | ||
| Whole Blood Assay | Human | 1.3 µM | ||
| Compound III | Enzyme Assay | Human recombinant mPGES-1 | 0.09 µM | [4] |
| Enzyme Assay | Rat recombinant mPGES-1 | 0.9 µM | [4] | |
| Cell-based | A549 cells | Sub-micromolar | [4] | |
| Licofelone (ML3000) | Enzyme Assay | mPGES-1 from A549 cell microsomes | 6 µM | [5] |
| Cell-based | A549 cells | < 1 µM | [5] | |
| AF3485 | Enzyme Assay | Human recombinant mPGES-1 | 2.55 µM | |
| Cell-based | A549 cells | 1.98 µM | ||
| Cell-based | Human monocytes | 3.03 µM |
Signaling Pathway and Experimental Workflow
To visually represent the context of mPGES-1 inhibition and the general procedure for evaluating inhibitors, the following diagrams are provided.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflows for cell-based and cell-free mPGES-1 inhibition assays.
Detailed Experimental Protocols
Cell-Based mPGES-1 Inhibition Assay (A549 Cells)
This protocol is a representative method for assessing mPGES-1 inhibition in a cellular context.
-
Cell Culture: Human lung carcinoma A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in 24- or 48-well plates until they reach near confluency.
-
Cell Stimulation: The culture medium is replaced with fresh, low-serum medium. To induce the expression of COX-2 and mPGES-1, the cells are stimulated with a pro-inflammatory agent, typically interleukin-1 beta (IL-1β), at a concentration of around 1 ng/mL.[6]
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (such as DMSO).
-
Incubation: The plates are incubated for an extended period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2 to allow for the production and release of PGE2 into the culture medium.[6]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the collected supernatant is measured using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control. The IC50 value is then determined by fitting the concentration-response data to a suitable nonlinear regression model.
Human Whole Blood Assay for PGE2 Inhibition
This assay provides a more physiologically relevant model for evaluating inhibitor potency in a complex biological matrix.
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: The whole blood is aliquoted and incubated with various concentrations of the test compound or vehicle for a defined period (e.g., 30 minutes) at 37°C.[7]
-
Stimulation: To induce PGE2 production, the blood is stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of 1-10 µg/mL.[6][7]
-
Incubation: The blood is incubated for a further period, typically 24 hours, at 37°C.[6][7]
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is determined by a validated method, such as ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is calculated as described for the cell-based assay.
Cell-Free (Microsomal) mPGES-1 Enzyme Assay
This assay directly measures the inhibitory effect on the isolated enzyme.
-
Microsome Preparation: Microsomal fractions containing mPGES-1 are prepared from cells that have been stimulated to express the enzyme, such as IL-1β-treated A549 cells.[8] This typically involves cell lysis, differential centrifugation to pellet the microsomal fraction, and resuspension in a suitable buffer.
-
Pre-incubation: The microsomal preparation is pre-incubated with various concentrations of the test inhibitor or vehicle control for a short period (e.g., 15 minutes) on ice.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation time (e.g., 1-2 minutes), the reaction is stopped, often by the addition of a solution containing a reducing agent like stannous chloride.
-
PGE2 Detection: The amount of PGE2 produced is quantified, typically by ELISA or LC-MS/MS.
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
Conclusion
This compound serves as a valuable reference inhibitor for studying the biological roles of mPGES-1 and for the initial screening of novel inhibitory compounds. Its selectivity for mPGES-1 over COX enzymes makes it a useful tool to dissect the specific contributions of the mPGES-1/PGE2 pathway in various physiological and pathological processes. When selecting an mPGES-1 inhibitor for a particular study, researchers should consider the specific experimental system and the desired potency. The comparative data and detailed protocols provided in this guide are intended to facilitate this decision-making process and to promote standardized and reproducible research in this important field.
References
- 1. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10526 and Other Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor CAY10526 with other notable inhibitors of this key inflammatory enzyme. The information presented is curated from publicly available experimental data to assist researchers and drug development professionals in making informed decisions for their studies.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1] Upregulated under inflammatory conditions, mPGES-1 is a critical mediator of inflammation, pain, and fever.[2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes and can lead to gastrointestinal and cardiovascular side effects, inhibitors of mPGES-1 offer a more targeted approach by specifically blocking the production of pro-inflammatory PGE2.[3][4] This has positioned mPGES-1 as a promising therapeutic target for a new generation of anti-inflammatory drugs with potentially improved safety profiles.[1][5]
Comparative Performance of mPGES-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected mPGES-1 inhibitors across various standard assays. These assays are crucial for determining the intrinsic inhibitory activity, cell permeability, and efficacy in a more physiologically relevant environment.
Table 1: In Vitro Potency (IC50) of mPGES-1 Inhibitors
| Inhibitor | Cell-Free Assay (nM) | A549 Cell-Based Assay (nM) | Human Whole Blood Assay (µM) | Other Cell-Based Assays (nM) |
| This compound | Data not available | - | - | <5,000 (Melanoma cell lines)[6], 27,640 (Hut78 T-cell lymphoma)[7], 1,800 (RAW 264.7)[8] |
| MF63 | 1.3 (human)[9], 0.9 (guinea pig)[9] | 420[10] | 1.3[10] | - |
| PF-4693627 | 3[6] | - | 0.109[6] | 6 (human fetal fibroblast)[6] |
| Compound 4b | 33 (human), 157 (mouse)[11] | - | - | - |
| Compound 17d | 8 (human), 10.79 (guinea pig)[11] | 16.24[11] | 0.2499[11] | - |
| Compound III | 90 (human), 900 (rat)[11] | Yes (potency not specified)[11] | Yes (potency not specified)[11] | - |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of mPGES-1 by 50%. Lower values indicate higher potency. Data is compiled from multiple sources and direct comparisons should be made with caution.
In Vivo Efficacy and Pharmacokinetics
The ultimate test for any potential therapeutic is its performance in a living organism. The following table provides a snapshot of the in vivo data available for this compound and other mPGES-1 inhibitors.
Table 2: In Vivo Performance of mPGES-1 Inhibitors
| Inhibitor | Animal Model | Efficacy | Pharmacokinetics (Oral Bioavailability) |
| This compound | Mouse melanoma xenograft | Significantly reduced tumor volume and weight at 50 mg/kg.[12] | Data not available. |
| MF63 | Guinea pig and humanized mouse models of inflammation | Relieved lipopolysaccharide-induced pyresis and hyperalgesia, and iodoacetate-induced osteoarthritic pain.[9] | Orally active.[13] |
| PF-4693627 | Guinea pig carrageenan-stimulated air pouch | Inhibited 63% of PGE2 production at 10 mg/kg orally.[6] | Good oral bioavailability (59%) in rats.[6] |
| Compound 4b | Mouse air-pouch model | Markedly decreased PGE2 levels after subcutaneous or oral administration.[11] | Orally active.[11] |
| Compound 17d | Rat LPS-induced thermal hyperalgesia | Markedly attenuated hyperalgesic response (ED50 = 36.7 mg/kg).[11] | Reasonable oral PK profiles.[11] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of mPGES-1 inhibition and the methods used for evaluation, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Detailed Experimental Protocols
mPGES-1 Cell-Free Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable system (e.g., E. coli).
-
Reaction Buffer: A buffer containing a reducing agent like glutathione (B108866) is prepared, as it is essential for mPGES-1 activity.
-
Compound Incubation: Test compounds are serially diluted and pre-incubated with the purified mPGES-1 enzyme for approximately 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a short incubation period (e.g., 1 minute), the reaction is stopped by the addition of a stop solution.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).[14]
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.
Human Whole Blood Assay for PGE2 Inhibition
Objective: To assess the efficacy of an inhibitor in a complex biological matrix that mimics the in vivo environment.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle at 37°C for a defined period.
-
Stimulation: To induce PGE2 production, the blood is stimulated with lipopolysaccharide (LPS) at a concentration of 10 µg/mL.[15]
-
Incubation: The stimulated blood is incubated for 24 hours at 37°C.[15]
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured using an ELISA or a similar immunoassay.
-
Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of PGE2 production compared to the vehicle control.
A549 Cell-Based Assay for PGE2 Inhibition
Objective: To evaluate the ability of a compound to inhibit PGE2 production in a cellular context, which takes into account factors like cell permeability.
Methodology:
-
Cell Culture: Human lung carcinoma A549 cells, which express COX-2 and mPGES-1 upon stimulation, are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for 1-2 hours.
-
Cell Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically interleukin-1 beta (IL-1β) at a concentration of around 0.5-10 ng/mL, to induce the expression of COX-2 and mPGES-1.[16]
-
Incubation: The cells are incubated for 24 hours to allow for the production and release of PGE2 into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using an ELISA.
-
Data Analysis: The inhibitory effect of the compound on PGE2 production is calculated, and IC50 values are determined.
Conclusion
The landscape of mPGES-1 inhibitors is diverse, with several compounds demonstrating high potency and selectivity. This compound has shown efficacy in cell-based cancer models, inhibiting cell viability and promoting apoptosis.[6] Other inhibitors, such as MF63 and PF-4693627, have been extensively characterized in both in vitro and in vivo models of inflammation, demonstrating potent anti-inflammatory and analgesic effects with good oral bioavailability.[6][9][13] The choice of an appropriate mPGES-1 inhibitor will depend on the specific research question, the experimental models being used, and the desired pharmacological profile. This guide provides a foundational comparison to aid in this selection process. Further head-to-head comparative studies will be invaluable in delineating the subtle but potentially significant differences between these promising therapeutic candidates.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuchemsciences.com [nuchemsciences.com]
- 14. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: CAY10526 Versus Non-Selective COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational compound CAY10526 against traditional non-selective cyclooxygenase (COX) inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies in inflammation, oncology, and other related fields.
Executive Summary
This compound represents a targeted approach to inhibiting the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and cancer progression. Unlike non-selective COX inhibitors, which block the activity of both COX-1 and COX-2 enzymes, this compound specifically inhibits microsomal prostaglandin E synthase-1 (mPGES-1). This targeted mechanism suggests the potential for a more favorable safety profile by avoiding the widespread inhibition of other prostaglandins (B1171923) and thromboxanes that are crucial for physiological functions. This guide delves into the comparative performance, mechanisms of action, and experimental data supporting the differential effects of this compound and non-selective COX inhibitors.
Mechanism of Action: A Tale of Two Targets
Non-selective COX inhibitors, such as ibuprofen, naproxen, diclofenac, and indomethacin, exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the active sites of both COX-1 and COX-2 enzymes. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, most notably gastrointestinal complications and impaired platelet function.
In contrast, this compound acts downstream of the COX enzymes. It selectively inhibits mPGES-1, the terminal enzyme responsible for the conversion of PGH2 to PGE2. This specificity allows for the targeted reduction of PGE2, a major pro-inflammatory and pro-tumorigenic prostaglandin, while theoretically leaving the production of other physiologically important prostanoids, such as those involved in gastric protection and blood clotting, intact.
Signaling Pathways
The differential mechanisms of this compound and non-selective COX inhibitors result in distinct downstream signaling consequences.
Validating the Downstream Effects of CAY10526 on Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), with other relevant inhibitors, focusing on their downstream effects on key signaling pathways implicated in cancer and inflammation. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the therapeutic potential of targeting the mPGES-1/PGE2 axis.
Introduction to this compound and the PGE2 Signaling Pathway
This compound is a potent and selective small molecule inhibitor of mPGES-1, the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2). Elevated PGE2 levels are associated with the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions. By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, thereby modulating downstream signaling cascades that control cell proliferation, survival, apoptosis, and immune responses. This guide will explore the validated downstream effects of this compound and compare its activity with that of celecoxib (B62257), a well-characterized cyclooxygenase-2 (COX-2) inhibitor that also impacts the PGE2 pathway, albeit at a different enzymatic step.
Comparative Analysis of Downstream Signaling Inhibition
The following tables summarize the quantitative effects of this compound and the COX-2 inhibitor celecoxib on key downstream signaling pathways. It is important to note that the data for this compound was generated in Hut78 T-cell lymphoma cells, while the data for celecoxib was obtained from various other cancer cell lines. Direct comparisons should, therefore, be made with consideration of the different experimental contexts.
Table 1: Inhibition of the JAK/STAT Pathway
| Compound | Cell Line | Target Protein | Concentration | Observed Effect | Reference |
| This compound | Hut78 | JAK1 | 20 µM | Decrease in expression | [1][2] |
| JAK2 | 20 µM | Decrease in expression | [1][2] | ||
| p-STAT3 | 20 µM | Decrease in phosphorylation | [1][2] | ||
| Celecoxib | HONE1 | p-STAT3 (Y705) | 48 h treatment | Dose-dependent decrease in phosphorylation | [3] |
| Daoy | p-STAT3 | Not specified | Reduced expression level | [4] |
Table 2: Inhibition of the PI3K/AKT Pathway
| Compound | Cell Line | Target Protein | Concentration | Observed Effect | Reference |
| This compound | Hut78 | PI3Kp110 | 20 µM | Decrease in expression | [1][2] |
| PI3Kp85 | 20 µM | Decrease in expression | [1][2] | ||
| p-AKT | 20 µM | Decrease in phosphorylation | [1][2] | ||
| Celecoxib | SGC-7901 | p-AKT | 75-125 µmol/l (72h) | Dose-dependent decrease in protein levels | [1] |
| HNE1, CNE1-LMP1, HONE1 | p-AKT | 48 h treatment | Inhibition of phosphorylation | [3] | |
| MDA-MB-453 | p-AKT (Thr308 & Ser473) | 50-75 µmol/l (2h) | No significant effect | [2] | |
| HT29 | p-AKT | 50 µM | Reduced to 4.2 ± 3.0% of control | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols detailed in this guide.
References
- 1. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of celecoxib through inhibiton of STAT3 phosphorylation and AKT phosphorylation in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib Suppresses the Phosphorylation of STAT3 Protein and Can Enhance the Radiosensitivity of Medulloblastoma-Derived Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib-Induced Modulation of Colon Cancer CD133 Expression Occurs through AKT Inhibition and Is Monitored by 89Zr Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Rescue: A Comparative Analysis of Exogenous PGE2 and CAY10526 in Modulating Cell Fate
For researchers, scientists, and drug development professionals, understanding the intricate dance of signaling molecules is paramount. This guide provides a comparative analysis of rescue experiments involving exogenous Prostaglandin (B15479496) E2 (PGE2) and CAY10526, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). By examining the experimental data and underlying signaling pathways, we aim to furnish a comprehensive resource for designing and interpreting studies in this critical area of research.
At the heart of these experiments lies the dynamic interplay between the production of endogenous PGE2 and the effects of its targeted inhibition. This compound acts by selectively blocking mPGES-1, a key enzyme in the inflammatory cascade responsible for the synthesis of PGE2. This inhibition often leads to decreased cell viability and induction of apoptosis in various cell types, particularly in cancer models. The "rescue" aspect of these experiments involves the addition of exogenous PGE2 to the system to determine if it can counteract the effects of this compound, thereby confirming that the observed cellular outcomes are indeed mediated by the depletion of PGE2.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound and the rescue potential of exogenous PGE2.
| Cell Line | Treatment | Concentration | Outcome | Reference |
| A375 (Melanoma) | This compound | 5 µM | Inhibition of cell viability | [1] |
| A375 (Melanoma) | This compound + PGE2 | 5 µM + 1 µM | Partial rescue of cell viability | [1] |
| Hut78 (T-cell Lymphoma) | This compound | 27.64 µM (IC50 at 24h) | 50% inhibition of cell proliferation | [2][3] |
| Hut78 (T-cell Lymphoma) | This compound | 10-80 µM | Dose-dependent decrease in PGE2 concentration | [2][3] |
| Hut78 (T-cell Lymphoma) | This compound | 10-80 µM | Dose-dependent increase in apoptosis | [2][3] |
Table 1: Comparative Effects of this compound and PGE2 Rescue on Cell Viability and Proliferation. This table highlights the inhibitory effect of this compound on cancer cell lines and the ability of exogenous PGE2 to partially reverse this effect, underscoring the specificity of this compound for the PGE2 synthesis pathway.
| Cell Line | Treatment | Concentration | Apoptosis-Related Outcome | Reference |
| A375 (Melanoma) | This compound | 5 µM | Increased cleaved caspase 3 levels | [1] |
| A375 (Melanoma) | This compound | 5 µM | Decreased BCL-2 and BCL-XL, Increased BAX and BAK | [1] |
| Hut78 (T-cell Lymphoma) | This compound | 10-80 µM | Increased percentage of apoptotic cells (Flow Cytometry) | [2][3] |
| Hut78 (T-cell Lymphoma) | This compound | 10-80 µM | Increased cleaved caspase-3 expression | [2][3] |
Table 2: Impact of this compound on Apoptotic Pathways. This table details the molecular changes induced by this compound that lead to programmed cell death. The modulation of key apoptotic proteins confirms the pro-survival role of endogenous PGE2 in these cellular contexts.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8/PrestoBlue)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, exogenous PGE2, or a combination of both. Include a vehicle control group.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., 10 µL of MTT solution, 10 µL of CCK-8 solution, or 20 µL of PrestoBlue reagent) to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: For MTT assays, add a solubilization solution and read the absorbance. For CCK-8 and PrestoBlue assays, directly measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound, exogenous PGE2, or a combination, as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
PGE2 Quantification (Enzyme Immunoassay - EIA)
-
Sample Collection: Collect the cell culture supernatant from the treated and control wells.
-
Sample Preparation: Centrifuge the supernatant to remove any cellular debris.
-
EIA Procedure: Perform the EIA according to the manufacturer's instructions for the specific PGE2 EIA kit being used. This typically involves competition between the PGE2 in the sample and a known amount of enzyme-labeled PGE2 for binding to a limited number of antibody-coated wells.
-
Measurement: After washing and substrate addition, measure the absorbance using a microplate reader.
-
Data Calculation: Generate a standard curve using known concentrations of PGE2 and use it to determine the concentration of PGE2 in the experimental samples.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental logic of the rescue experiments.
Caption: PGE2 synthesis, inhibition by this compound, and rescue pathway.
Caption: Workflow for a this compound and PGE2 rescue experiment.
References
Unveiling the Dichotomy: A Comparative Guide to CAY10526 In Vitro and In Vivo Efficacy
For researchers and professionals in drug development, understanding the translational potential of a compound from benchtop to preclinical models is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). By presenting quantitative data, detailed experimental protocols, and visual pathway analyses, this document aims to offer a clear, objective overview of this compound's performance and mechanism of action.
This compound targets a key enzyme in the inflammatory pathway, mPGES-1, which is responsible for the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in various pathologies, including cancer, by promoting cell proliferation, survival, and creating an immunosuppressive tumor microenvironment. This guide delves into the data supporting this compound's efficacy in counteracting these effects.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, providing a side-by-side comparison of its effects on cancer cells and tumor models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration | Key Results | Reference |
| A375, SB2 | Melanoma | Protein Analysis | Not Specified | Altered expression/phosphorylation of 69 proteins involved in cell death and survival. | [1] |
| Hut78 | T-cell Lymphoma | Cell Viability | IC50: 27.64 µM (24h) | Inhibited cell proliferation. | [2] |
| Hut78 | T-cell Lymphoma | Apoptosis Assay | Not Specified | Significantly increased apoptosis rate and cleaved caspase-3 expression. | [2][3] |
| 1601 | Lung Cancer | Cytotoxicity Assay | Up to 50 µM (72h) | No cytotoxic effect observed. | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Key Results | Reference |
| Nude Mice (A375 Xenograft) | Melanoma | 50 mg/kg | - 43% reduction in tumor volume- 48% reduction in tumor weight | [1] |
| Gprc5a-ko Mice (1601 cells) | Lung Metastasis | 5 mg/kg, i.p. daily, 7 days | - Significantly suppressed lung metastasis- Significantly repressed PGE2 levels | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action in Cancer
The diagram below illustrates the primary signaling pathways affected by this compound. By inhibiting mPGES-1, this compound blocks the conversion of PGH2 to PGE2. This leads to the downstream inhibition of pro-survival and proliferative pathways such as PI3K/AKT and JAK/STAT, and the suppression of the oncogenic transcription factor YB-1, ultimately promoting apoptosis.
In Vivo Xenograft Experiment Workflow
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound. This process involves tumor cell implantation, animal randomization, treatment administration, and subsequent data analysis.
References
- 1. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lack of Evidence for Synergistic Effects of CAY10526 with Other Cancer Drugs
Despite interest in the therapeutic potential of CAY10526, a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a comprehensive review of published literature reveals no direct experimental data on its synergistic effects when combined with other cancer drugs. Current research has focused almost exclusively on its mechanism of action and efficacy as a monotherapy in preclinical models. This guide summarizes the existing data on this compound and explores its theoretical potential for future combination therapies based on its known biological activities.
This compound as a Monotherapy: Mechanism of Action
This compound functions by inhibiting mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1][2][3] PGE2 is a potent signaling molecule that has been implicated in promoting cancer progression through various mechanisms, including stimulating cell proliferation, survival, and creating an immunosuppressive tumor microenvironment.[4][5]
The primary anticancer effects of this compound observed in preclinical studies are twofold:
-
Direct Inhibition of Cancer Cell Growth and Survival: In certain cancer types, such as T-cell lymphoma and melanoma, this compound has been shown to directly inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[1][2] This is achieved by suppressing key survival signaling pathways.[2]
-
Modulation of the Tumor Immune Microenvironment: this compound can alter the tumor microenvironment from an immunosuppressive to an immune-active state. By reducing PGE2 levels, it has been shown to decrease the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while restoring the activity of cytotoxic CD4+ and CD8+ T cells and natural killer (NK) cells.[4][6] This "reawakening" of the host immune system can lead to the inhibition of tumor growth and metastasis.[4][6]
Preclinical Data on this compound Monotherapy
The following table summarizes the key findings from preclinical studies on this compound as a single agent. No quantitative data for combination therapies are available in the public domain.
| Cancer Type | Model System | Key Findings | Citations |
| Lung Cancer | In vivo (Gprc5a-knockout mouse model) | Suppressed lung tumor metastasis; Decreased MDSCs and TAMs; Restored CD4+, CD8+ T cell, and NK cell populations. | [4][6] |
| Melanoma | In vitro (A375, HS294T cell lines) & In vivo (xenograft mouse model) | Attenuated cell survival and increased apoptosis; Reduced tumor volume and weight in xenografts. | [1] |
| T-cell Lymphoma | In vitro (Hut78 cell line) | Inhibited cell proliferation and induced apoptosis via caspase-3 activation. | [2] |
Experimental Protocol: In Vivo Lung Metastasis Model
The following is a representative experimental protocol for evaluating the in vivo efficacy of this compound, as described in studies on lung metastasis.
Objective: To determine if targeting PTGES/PGE2 signaling with this compound can inhibit lung metastasis in an immune-competent mouse model.
Animal Model: Gprc5a-knockout (Gprc5a-ko) mice, which are susceptible to lung inflammation and tumorigenesis.
Methodology:
-
Cell Injection: Gprc5a-ko mice were intravenously injected with 1601 lung tumor cells.[4][6]
-
Treatment: Seven days post-injection, mice in the treatment group received daily intraperitoneal (i.p.) injections of this compound at a dose of 5 mg/kg for 7 days.[4][6]
-
Endpoint: All mice were sacrificed 21 days after the initial tumor cell injection.[4][6]
-
Analysis:
-
Prostaglandin E2 levels in lung tissues were measured by ELISA to confirm target engagement.[4][6]
-
Lungs were harvested, and metastatic nodules were counted after hematoxylin (B73222) and eosin (B541160) (H&E) staining.[4][6]
-
Immune cell populations (MDSCs, TAMs, T cells, NK cells) in the lung tissue were analyzed by flow cytometry (FACS).[4][6]
-
This compound Signaling Pathway
The diagram below illustrates the established mechanism of action for this compound as a monotherapy, highlighting its role in both direct tumor cell apoptosis and modulation of the immune microenvironment.
Future Outlook and Theoretical Synergies
While direct evidence is lacking, the known mechanism of this compound provides a strong rationale for investigating its use in combination with other anticancer agents.
-
Immunotherapy: The most promising hypothetical synergy lies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). By reducing PGE2-mediated immunosuppression and increasing the infiltration and activity of T cells in the tumor, this compound could potentially convert "cold" tumors (non-responsive to immunotherapy) into "hot" tumors, thereby enhancing the efficacy of checkpoint blockade.
-
Chemotherapy and Targeted Therapies: Many conventional chemotherapies and targeted agents induce cancer cell death, which releases tumor antigens. By concurrently dampening the immunosuppressive environment with this compound, the resulting anti-tumor immune response could be more robust and durable.
References
- 1. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
Targeting the PGE2 Pathway in Oncology: A Comparative Guide to CAY10526 and Other Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
While the microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor CAY10526 has demonstrated promising preclinical anti-cancer activity, it has not yet advanced to combination therapy clinical trials. However, the broader strategy of targeting the prostaglandin E2 (PGE2) pathway, of which mPGES-1 is a key enzyme, is an active area of clinical investigation. This guide provides a comparative overview of the preclinical data for this compound and the clinical trial landscape of other agents that modulate the PGE2 pathway in combination with established cancer therapies.
This compound: Preclinical Evidence for Combination Potential
This compound is a specific inhibitor of mPGES-1, the terminal enzyme responsible for producing PGE2, a potent signaling molecule implicated in tumor growth, angiogenesis, and immunosuppression.[1][2] Preclinical studies have illuminated the potential of this compound as a component of combination cancer therapy.
In a preclinical mouse model of melanoma, the combination of an mPGES-1 inhibitor, CAY10678 (a compound related to this compound), with anti-PD-1 immunotherapy resulted in significantly enhanced tumor growth suppression compared to either agent alone.[3][4] This suggests that by mitigating the immunosuppressive tumor microenvironment fostered by PGE2, mPGES-1 inhibitors could augment the efficacy of immune checkpoint inhibitors.
The PGE2 Signaling Pathway
The rationale for targeting PGE2 in cancer therapy stems from its multifaceted role in promoting tumorigenesis. The following diagram illustrates the key components of the PGE2 synthesis and signaling pathway, highlighting the points of intervention for various therapeutic agents.
Caption: The PGE2 pathway and points of therapeutic intervention.
Clinical Trials of Other PGE2 Pathway Inhibitors in Combination Therapy
While this compound is not yet in clinical trials, other agents that target the PGE2 pathway have been and are currently being investigated in combination with various cancer treatments. These trials provide a valuable framework for understanding the potential clinical utility of mPGES-1 inhibition.
| Therapeutic Agent Class | Example Agent(s) | Combination Partner(s) | Cancer Type(s) | Clinical Trial Phase | Key Findings/Status |
| COX-2 Inhibitors | Celecoxib | Irinotecan, Cisplatin, Radiation Therapy | Esophageal Cancer | Phase I/II (NCT00023660) | Under investigation.[1] |
| Celecoxib | Chemotherapy | Breast Cancer | Phase II | Showed decreased metastasis and angiogenesis when given perioperatively.[5] | |
| EP Receptor Antagonists | RQ-00000007 (EP4 antagonist) | Gemcitabine | Prostate, NSCLC, Breast Cancer | (NCT02538432) | Under clinical evaluation.[1] |
| TPST-1495 (dual EP2/EP4 antagonist) | Pembrolizumab | Solid Tumors | Phase Ia/Ib (NCT04344795) | Currently recruiting.[1] | |
| mPGES-1 Inhibitors | Vipoglanstat | - | Raynaud's Phenomenon | Phase II (NCT04744207) | Trial completed, though not in an oncology setting.[6][7][8] |
Experimental Protocols
Preclinical Evaluation of mPGES-1 Inhibitor with Anti-PD-1 Therapy
The following is a generalized workflow based on preclinical studies evaluating the combination of an mPGES-1 inhibitor with immune checkpoint blockade.[3][4]
Caption: A typical workflow for preclinical in vivo combination studies.
Methodology:
-
Animal Model: Immunocompetent mice are subcutaneously injected with syngeneic tumor cells (e.g., B16 melanoma).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
Treatment Administration:
-
Vehicle control (e.g., saline).
-
mPGES-1 inhibitor (e.g., CAY10678) administered orally or via intraperitoneal injection.
-
Anti-PD-1 antibody administered via intraperitoneal injection.
-
Combination of the mPGES-1 inhibitor and anti-PD-1 antibody.
-
-
Efficacy Assessment: Tumor growth is monitored throughout the study.
-
-
Immunohistochemistry: To assess the infiltration of immune cells (e.g., CD8+ T cells) and the expression of relevant biomarkers.
-
Flow Cytometry: To quantify different immune cell populations within the tumor microenvironment.
-
Conclusion
While direct clinical data for this compound in combination therapy is not yet available, the wealth of preclinical evidence for its mechanism of action, coupled with the ongoing clinical trials of other PGE2 pathway inhibitors, provides a strong rationale for its continued investigation. The ability of mPGES-1 inhibitors to modulate the tumor microenvironment and potentially enhance the efficacy of immunotherapies represents a promising avenue for future cancer treatment strategies. Researchers and drug development professionals should closely monitor the progress of clinical trials targeting the PGE2 pathway, as the outcomes will likely inform the future clinical development of this compound and other mPGES-1 inhibitors.
References
- 1. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Microsomal Prostaglandin E2 Synthase Reduces Collagen Deposition in Melanoma Tumors and May Improve Immunotherapy Efficacy by Reducing T-cell Exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
literature review of CAY10526 comparative studies
A detailed guide to the selective mPGES-1 inhibitor CAY10526, offering a comparative perspective against other relevant compounds for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in the pathogenesis of various inflammatory diseases and cancers. This guide provides a comprehensive overview of this compound, comparing its performance with other inhibitors based on available experimental data, and detailing the methodologies for key experiments.
Performance Comparison of Prostaglandin Synthesis Inhibitors
The following table summarizes the inhibitory activities of this compound and other relevant inhibitors of the prostaglandin E2 pathway. Data is compiled from various studies to provide a comparative overview.
| Compound | Target | IC50 Value | Cell Line / System | Reference |
| This compound | mPGES-1 | 27.64 µM | Hut78 (T-cell lymphoma) | [1] |
| This compound | mPGES-1 | < 5 µM | A375, SB2, WM793 (Melanoma) | [2] |
| This compound | mPGES-1 | > 10 µM | SK-MEL-28, WM1361A (Melanoma) | [2] |
| MK-886 | mPGES-1 | 1.6 µM | Enzyme Assay | [1] |
| NS-398 | mPGES-1 | 20 µM | Enzyme Assay | [1] |
| Celecoxib | mPGES-1 | 22 µM | Enzyme Assay | [3] |
| Dimethylcelecoxib (DMC) | mPGES-1 | 16 µM | Cell-free Assay | [3] |
| Sulindac Sulfide | mPGES-1 | 80 µM | Enzyme Assay | [3] |
In Vivo Efficacy
In a mouse xenograft model using A375 melanoma cells, daily intraperitoneal administration of this compound at 50 mg/kg resulted in a significant reduction in tumor volume and weight.[2] Another study on a lung metastasis model in mice showed that a lower dose of 5 mg/kg of this compound, administered via intraperitoneal injection, was also effective.
Signaling Pathways Affected by this compound
This compound has been shown to inhibit the proliferation of cancer cells by modulating several key signaling pathways. In T-cell lymphoma cells, this compound treatment leads to the downregulation of the JAK/STAT, TGF-β/Smad3, and PI3K/AKT pathways.[1] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and replication of studies involving this compound.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 104 cells/well in triplicate.
-
Treatment: Incubate the cells for 72 hours with various concentrations of this compound.
-
Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[1]
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression of specific proteins involved in signaling pathways.
-
Cell Lysis: Lyse treated and untreated cells with radioimmunoprecipitation assay (RIPA) buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 A375 cells) into the flanks of immunodeficient mice (e.g., athymic nu/nu mice).[2]
-
Tumor Growth: Allow tumors to establish and reach a certain size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg, dissolved in 1% Tween 80) or vehicle control daily via intraperitoneal injection for a specified period (e.g., 15 days).[2]
-
Tumor Measurement: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[2]
References
- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for CAY10526
For immediate implementation, this guide provides critical safety and logistical information for the handling and disposal of CAY10526, a potent inhibitor of PGE2 production. Adherence to these procedures is paramount for ensuring a safe laboratory environment and the integrity of your research.
This compound is known to be an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), thereby modulating the expression of this key enzyme in the prostaglandin pathway.[1] It is utilized in research to investigate its effects on PGE2 production and its potential as an anti-inflammatory agent. The compound has a molecular weight of 311.1 g/mol .[2]
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound. This guidance is based on established laboratory safety protocols for handling chemical compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must comply with ANSI Z87.1 standards to protect against chemical splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn and kept fastened. |
| Respiratory Protection | Not Required | Under normal handling conditions with adequate ventilation, respiratory protection is not required. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the product's technical data sheet for specific temperature requirements.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, such as pipette tips, tubes, and gloves, in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizing Safety Protocols
To further clarify the procedural steps for safe handling and the overarching principles of laboratory safety, the following diagrams have been created.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
